molecular formula C9H10N2O4 B3220492 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine CAS No. 119694-70-1

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

Katalognummer: B3220492
CAS-Nummer: 119694-70-1
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: MRUJSTYNKVSMNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine (CAS 119694-70-1) is a chemical intermediate of significant value in medicinal chemistry and anticancer research. This compound, with the molecular formula C9H10N2O4 and a molecular weight of 210.18700, is primarily recognized for its role in the synthesis of biologically active molecules . Its main research application is as a key precursor in the development of pyridine-2-carboxaldehyde thiosemicarbazone derivatives . These derivatives are potent inhibitors of ribonucleotide reductase (RR), a crucial enzyme for DNA synthesis and a validated target in oncology . Specifically, this nitropyridine derivative serves as a building block for 5-alkylamino-substituted pyridine carboxaldehyde thiosemicarbazones, which have demonstrated strong inhibitory activity against CDP reductase with IC50 values in the low micromolar range (1.0 to 1.4 µM) . In vivo studies have shown that these inhibitors can produce a significant prolongation of survival time in L1210 leukemia-bearing mice, with optimum T/C values exceeding 200% . This mechanism and the resulting biological profile make the compound an essential tool for researchers investigating novel antineoplastic agents and pathways of nucleotide metabolism. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6-4-7(9-14-2-3-15-9)10-5-8(6)11(12)13/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUJSTYNKVSMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Overview

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine is a substituted pyridine derivative of significant interest as a versatile building block in organic synthesis. Its structure incorporates a pyridine core, a nitro group which acts as a strong electron-withdrawing group, a methyl group, and a protected aldehyde in the form of a dioxolane ring. This combination of functional groups offers a rich platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitro group can be a precursor to an amino group, and the dioxolane is a stable protecting group for a reactive aldehyde functionality.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine consists of a pyridine ring substituted at the 2-position with a 1,3-dioxolane ring, at the 4-position with a methyl group, and at the 5-position with a nitro group.

Chemical Structure

Caption: Chemical structure of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄Calculated
Molecular Weight 210.19 g/mol Calculated
Appearance Likely a yellow or orange solidInferred from similar nitropyridine compounds[1]
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred
Melting Point Expected to be a solid with a defined melting point.Inferred

Synthesis and Manufacturing

The synthesis of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine can be approached through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the selective oxidation of a methyl group on a nitropyridine ring, followed by the protection of the resulting aldehyde.

Proposed Synthetic Pathway

start 2,4-Dimethyl-5-nitropyridine intermediate 4-Methyl-5-nitropyridine-2-carbaldehyde start->intermediate SeO₂, Dioxane, Reflux product 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine intermediate->product Ethylene glycol, p-TsOH, Toluene, Reflux

Caption: Proposed synthetic pathway for 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Methyl-5-nitropyridine-2-carbaldehyde from 2,4-Dimethyl-5-nitropyridine

This step involves the selective oxidation of the methyl group at the 2-position of the pyridine ring. The use of selenium dioxide (SeO₂) is a common and effective method for this transformation, known as the Riley oxidation.[2]

  • Reaction Setup: To a solution of 2,4-dimethyl-5-nitropyridine in dioxane, add a stoichiometric amount of selenium dioxide.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Work-up and Purification: Once the starting material is consumed, cool the reaction mixture and filter to remove the selenium byproduct. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of selenium dioxide as the oxidizing agent is crucial for selectively oxidizing the methyl group at the 2-position, which is activated by the adjacent nitrogen atom of the pyridine ring.[2] Dioxane is a suitable solvent due to its high boiling point and ability to dissolve both the starting material and the reagent.

Step 2: Synthesis of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

This step involves the protection of the aldehyde group as a 1,3-dioxolane. This is a standard procedure in organic synthesis to protect aldehydes from undesired reactions under various conditions.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 4-methyl-5-nitropyridine-2-carbaldehyde in toluene.

  • Addition of Reagents: Add an excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • Work-up and Purification: After the reaction is complete (as indicated by the cessation of water collection), cool the mixture and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a Dean-Stark apparatus is essential to drive the equilibrium of the acetal formation reaction towards the product by removing water. Toluene is an excellent solvent for this purpose as it forms an azeotrope with water. p-Toluenesulfonic acid is a commonly used acid catalyst for this transformation.

Chemical Reactivity and Potential Applications

The unique arrangement of functional groups in 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.

Key Reactions

start 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) start->reduction deprotection Deprotection of Dioxolane (Acidic conditions) start->deprotection product_amino 5-Amino-2-(1,3-dioxolan-2-yl)-4-methylpyridine reduction->product_amino product_aldehyde 4-Methyl-5-nitropyridine-2-carbaldehyde deprotection->product_aldehyde

Caption: Key reactivity of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (H₂ over Pd/C) or metal chlorides (e.g., SnCl₂).[3] This transformation is fundamental in the synthesis of many biologically active compounds, as the resulting amino-pyridines are versatile building blocks.

  • Deprotection of the Dioxolane: The 1,3-dioxolane group is stable to many reaction conditions but can be easily removed under acidic conditions to regenerate the aldehyde. This allows for the unmasking of the reactive aldehyde functionality at a later stage in a synthetic sequence, which can then undergo a variety of reactions such as reductive amination, Wittig reactions, or aldol condensations.

Applications in Drug Discovery and Development

Substituted nitropyridines are important precursors in the synthesis of various pharmaceuticals. The title compound, with its array of functional groups, can serve as a key intermediate in the development of new therapeutic agents. For instance, pyridine-based structures are found in a wide range of drugs, and the ability to introduce diverse substituents via the amino and aldehyde functionalities makes this compound particularly attractive for creating libraries of novel molecules for biological screening. Similar pyridine derivatives are used in the synthesis of indole derivatives with potential anti-cancer and anti-microbial activities.[4] Furthermore, related compounds have been utilized as intermediates in the synthesis of omeprazole, a proton pump inhibitor.[5]

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the chemical structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methyl group protons, and the dioxolane protons. The pyridine proton adjacent to the nitro group will be shifted downfield. The methyl protons will appear as a singlet. The dioxolane protons will likely appear as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the pyridine ring, with the carbon bearing the nitro group being significantly deshielded. Signals for the methyl carbon and the carbons of the dioxolane ring will also be present.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the nitro group (around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹), C-N stretching, and C-O stretching of the dioxolane ring.

Safety and Handling

Nitropyridine derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The toxicological properties of this specific compound have not been thoroughly investigated.

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of 4-Methyl-5-nitropicolinaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine.
  • ChemicalBook. (n.d.). 2-Chloro-4-methyl-5-nitropyridine synthesis.
  • BenchChem. (n.d.). 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine.
  • Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.

Sources

Solubility Profile of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical framework for determining the solubility profile of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine, a heterocyclic compound with functionalities suggesting its potential as a synthetic intermediate.[1] A thorough review of scientific literature reveals a notable absence of published experimental solubility data for this specific molecule. Therefore, this document serves not as a repository of existing data, but as a first-principles guide, detailing the theoretical underpinnings and practical, validated methodologies required to establish a robust and accurate solubility profile. We will explore predictive theoretical models to guide solvent selection and present detailed, self-validating experimental protocols for quantitative solubility determination, empowering researchers to generate the precise data essential for process optimization and rational formulation design.

Introduction: Understanding the Molecule and the Imperative for Solubility Data

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine is a multifaceted organic molecule. A structural assessment reveals several key features that will dictate its interaction with various solvents:

  • Pyridine Ring: A polar aromatic heterocycle containing a basic nitrogen atom, capable of acting as a hydrogen bond acceptor.[2][3]

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar functional group.

  • Dioxolane Ring: A cyclic acetal, which contributes polarity and potential hydrogen bond acceptor sites via its oxygen atoms.[4]

  • Methyl Group (-CH₃): A nonpolar, hydrophobic moiety.

The combination of these features results in a molecule of moderate to high polarity with a significant dipole moment. Its solubility is expected to be favorable in polar organic solvents, particularly those that are aprotic or can act as hydrogen bond donors.

In the context of pharmaceutical development, precise solubility data is not merely academic; it is a cornerstone of process chemistry and formulation science.[5] Key applications include:

  • Reaction Solvent Selection: Ensuring reactants remain in the solution phase for optimal reaction kinetics.

  • Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity and yield.

  • Formulation Development: For solid dosage forms, dissolution rate is a function of solubility, directly impacting the drug's bioavailability.[6]

This guide provides the necessary tools to generate this critical data package.

Part 1: A Theoretical Framework for Strategic Solvent Selection

Before embarking on extensive experimental work, theoretical models can provide invaluable insight, narrowing the field of potential solvents and predicting solubility behavior. This predictive-first approach saves time, reduces waste, and is grounded in the physicochemical principles of molecular interactions.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by the Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[7][8]

  • δd: Energy from dispersive forces (van der Waals).

  • δp: Energy from polar forces (dipole moments).

  • δh: Energy from hydrogen bonding.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that solutes will more readily dissolve in solvents with similar HSP coordinates.[9] While experimental HSP values for 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine are unavailable, they can be estimated with high accuracy using group contribution methods available in specialized software.[10] By mapping the estimated HSP of the solute, a range of suitable solvents can be identified for experimental screening.

COSMO-RS: An Ab Initio Predictive Model

For a more rigorous, quantum mechanics-based prediction, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is an exceptionally powerful tool.[11][12] It is an a priori method, meaning it does not require pre-existing experimental data for the specific solute to make a prediction.[13][14]

The Causality Behind the COSMO-RS Workflow: The method first calculates the quantum mechanical state of the isolated molecule in a virtual perfect conductor.[14] This provides a unique "sigma profile" (σ-profile), which is a histogram of the molecule's surface polarity. By comparing the σ-profiles of the solute and a potential solvent, COSMO-RS performs a statistical thermodynamic calculation to predict a wide range of properties, including solubility, activity coefficients, and partition coefficients.[12] This approach is particularly valuable in early-stage development when physical samples are scarce.[15]

cluster_cosmo COSMO-RS Predictive Workflow cluster_rs A 1. 3D Molecular Structure of Solute B 2. Quantum Chemistry Calculation (Density Functional Theory) A->B C 3. Generation of Surface Polarity Profile (σ-Profile) B->C D 4. Statistical Thermodynamics (Comparison of σ-Profiles) C->D E 5. Predicted Solubility (g/L or mol/L) D->E F Database of Solvent σ-Profiles F->D

Caption: Predictive workflow using the COSMO-RS model.

Part 2: Rigorous Experimental Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocols describe robust, self-validating methods for determining the thermodynamic solubility of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine.

The Isothermal Equilibrium (Shake-Flask) Method: The Gold Standard

The most reliable method for determining thermodynamic solubility is the shake-flask technique, which measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[16][17]

prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate vial in a temperature-controlled shaker bath for 24-72 hours. prep->equil Constant Temperature (e.g., 25°C) settle 3. Settling Allow vials to rest in the bath for >2 hours for undissolved solids to sediment. equil->settle Maintain Temperature sample 4. Sampling & Filtration Withdraw supernatant using a pipette with a 0.22 µm syringe filter to remove particulates. settle->sample Isothermal Transfer quant 5. Quantification Analyze the clear filtrate to determine the solute concentration. sample->quant

Caption: Experimental workflow for the Shake-Flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 298.15 K). Agitate the slurries for a period sufficient to reach equilibrium (typically 24-72 hours).

    • Causality Insight: A prolonged agitation period is crucial to ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization. Verifying equilibrium can be done by taking measurements at multiple time points (e.g., 24, 48, and 72 hours); if two consecutive measurements are identical, equilibrium is assumed.[18]

  • Phase Separation: Stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow undissolved solids to sediment.

  • Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles.

    • Trustworthiness Check: Filtration is a critical step. Failure to remove fine particulates will lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate the filter material.

  • Dilution & Quantification: Accurately dilute the filtrate with the same solvent and proceed to a suitable quantification method.

Quantification Methodologies

This is a straightforward method based on mass determination.[19][20]

Step-by-Step Protocol:

  • Tare: Accurately weigh a clean, dry evaporating dish (W₁).

  • Aliquot Transfer: Pipette a precise volume of the clear filtrate (e.g., 2.0 mL) into the tared dish.

  • Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Drying: Place the dish in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

  • Final Weighing: Cool the dish in a desiccator and weigh it (W₂).

  • Calculation: The mass of the dissolved solid is (W₂ - W₁). The solubility (in g/L) can then be calculated based on the initial volume of the aliquot.

Given the nitropyridine chromophore, this compound is an excellent candidate for UV-Vis analysis. This method is highly sensitive and requires less material than gravimetric analysis.[21]

Step-by-Step Protocol:

  • Wavelength Scan: Prepare a dilute solution of the compound in the solvent of interest and scan across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).[22]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λ_max and plot Absorbance vs. Concentration. The resulting linear regression must have a correlation coefficient (R²) > 0.995 for the curve to be considered valid.[23]

  • Sample Analysis: Accurately dilute the filtered supernatant from the shake-flask experiment to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted sample at λ_max.

  • Calculation: Use the equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample, then account for the dilution factor to determine the original concentration in the saturated solution.[24]

    • Trustworthiness Check: A separate calibration curve must be generated for each solvent used, as the molar absorptivity can change with the solvent environment.

Part 3: Data Presentation and Thermodynamic Interpretation

All quantitative data should be systematically organized for clarity and comparative analysis.

Table 1: Experimentally Determined Solubility of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine at 298.15 K (25 °C)

SolventDielectric ConstantSolubility (g/L)Solubility (mol/L)Method
e.g., Acetone20.7DataDataUV-Vis
e.g., Ethyl Acetate6.02DataDataGravimetric
e.g., Methanol32.7DataDataUV-Vis
e.g., Toluene2.38DataDataUV-Vis
e.g., Dichloromethane8.93DataDataUV-Vis
... (add other solvents)............
Thermodynamic Analysis of the Dissolution Process

By measuring solubility at several different temperatures (e.g., 288.15 K, 298.15 K, 308.15 K), key thermodynamic parameters of the dissolution process can be calculated using the van't Hoff equation.[25][26] This provides deeper insight into the driving forces behind the dissolution. The integrated form of the equation is:

ln(X) = - (ΔH°_sol / R) * (1/T) + (ΔS°_sol / R)

Where:

  • X is the mole fraction solubility

  • ΔH°_sol is the standard enthalpy of solution

  • ΔS°_sol is the standard entropy of solution

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

By plotting ln(X) versus 1/T, a linear relationship should be observed. The slope of this line is equal to -(ΔH°_sol / R) and the y-intercept is (ΔS°_sol / R).

  • Interpretation of Enthalpy (ΔH°_sol): A positive value indicates an endothermic dissolution process (solubility increases with temperature), which is typical for solids dissolving in liquids. A negative value indicates an exothermic process.

  • Interpretation of Entropy (ΔS°_sol): A positive value indicates that the system becomes more disordered upon dissolution, which is the primary driving force for the process.[17]

Conclusion

While published data on the solubility of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine is not currently available, this guide provides a robust, scientifically-grounded framework for its comprehensive determination. The recommended approach is a synergistic combination of theoretical prediction (using Hansen Solubility Parameters or COSMO-RS) to strategically select a range of diverse organic solvents, followed by meticulous experimental measurement using the gold-standard isothermal equilibrium (shake-flask) method. Quantification via UV-Vis spectrophotometry is likely the most efficient and sensitive method for this chromophore-containing molecule. The resulting data, when further analyzed for its thermodynamic properties, will provide invaluable, actionable insights for chemists and engineers working to optimize the synthesis, purification, and formulation of this important chemical intermediate.

References

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  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
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  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis.
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  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS . Zenodo. [Link]

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  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K . (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry . (2023). PubMed. [Link]

  • UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions . (2024). Pion Inc. Retrieved from [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? . (2017). ResearchGate. Retrieved from [Link]

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera . (2015). ACS Publications. Retrieved from [Link]

  • Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer . (2015). Research Journal of Pharmacy and Technology. [Link]

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  • Gravimetric method of analysis . (2018). University of Babylon. Retrieved from [Link]

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  • Hansen Solubility Parameters (HSP) . (2022). Agfa Corporate. Retrieved from [Link]

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  • Solubility of aromatic hydrocarbon solids in pyridine and thiophene . (1983). ACS Publications. Retrieved from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters . Purdue University. Retrieved from [Link]

  • Pyridine . (n.d.). chemeurope.com. Retrieved from [Link]

  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Properties of (1,3-Dioxolan-2-yl)furans . (n.d.). ResearchGate. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules . (2023). MDPI. Retrieved from [Link]

  • 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine . (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions . (2018). ResearchGate. Retrieved from [Link]

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Safety Data Sheet (SDS) for 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide to Safe Handling and Application: 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

Introduction & Chemical Context

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine is a specialized heterocyclic intermediate widely utilized in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and receptor modulators.[1][2][][4] Its structure features three critical functional motifs that dictate its reactivity and safety profile:

  • Nitropyridine Core: A pharmacophore often associated with mutagenic potential and energetic instability upon heating.[][4]

  • 1,3-Dioxolane Ring: A cyclic acetal protecting group masking a reactive aldehyde at the C2 position.

  • Methyl Group: Located at C4, providing a handle for further functionalization or steric modulation.

Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.

Physicochemical Profile & Hazard Identification

Note: As a specialized research intermediate, specific experimental values may vary by batch. The data below represents a consensus derived from structural analogs (e.g., 4-methyl-2-nitropyridine, 2-formylpyridine acetals).

Table 1: Physicochemical Properties
PropertyValue / DescriptionRelevance to Handling
Molecular Formula C₉H₁₀N₂O₄Stoichiometry calculations.[1][2][][4]
Molecular Weight 210.19 g/mol Dose preparation.
Physical State Pale yellow to orange solidColor change indicates degradation (browning).
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; avoid aqueous acid.
Melting Point Est. 65–75 °CCritical: Avoid overheating; low melting point increases sublimation risk.[]
Stability Acid-labile (Acetal)Do not use acidic solvents (e.g., HCl in MeOH) unless deprotection is intended.[2][][4]
Hazard Classification (GHS / SAR-Derived)

Based on the Structure-Activity Relationship (SAR) of nitropyridines:

  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic). Nitropyridines can interfere with oxygen transport (methemoglobinemia).

  • Skin/Eye Irritation: Category 2A/2 (Irritant).[5][6]

  • Reactivity Hazard: High Heat Sensitivity. Nitro-aromatics possess high decomposition energy.[1][2][][4] The acetal moiety is stable to base but hydrolyzes rapidly in acid.

Risk Mitigation Strategy: The "Why" Behind the Protocol

Researchers must treat this compound not just as a toxic solid, but as a chemically metastable system .

  • The Acetal Risk: The 1,3-dioxolane ring is a "masked" aldehyde.[2][][4] Exposure to adventitious acid (e.g., unneutralized CDCl₃, acidic silica gel) will cleave the acetal, releasing 2-formyl-4-methyl-5-nitropyridine , which is significantly more reactive and potentially unstable.[1][2][4]

  • The Nitro Risk: While pyridine rings are generally electron-deficient and less prone to electrophilic attack, the nitro group introduces thermal instability.[2][4] Differential Scanning Calorimetry (DSC) of similar nitropyridines often shows exotherms above 180°C. Never distill this compound to dryness. [2][4]

Visual 1: Stability & Degradation Logic

The following diagram illustrates the critical stability decision tree for handling this compound.

StabilityLogic Compound 2-(1,3-Dioxolan-2-yl)- 4-methyl-5-nitropyridine AcidExposure Exposure to Acid (pH < 5) Compound->AcidExposure Avoid HeatExposure Heat > 100°C (or Distillation) Compound->HeatExposure Avoid BaseExposure Basic Conditions (TEA, Carbonates) Compound->BaseExposure Preferred Hydrolysis Acetal Hydrolysis (Rapid Degradation) AcidExposure->Hydrolysis Runaway Thermal Runaway Risk (Nitro Decomposition) HeatExposure->Runaway Stable Stable Processing Window BaseExposure->Stable Aldehyde Free Aldehyde Release (Reactive/Unstable) Hydrolysis->Aldehyde

Caption: Stability logic flow. Acidic conditions trigger deprotection; high heat risks nitro-group mediated decomposition.[1][2][4]

Detailed Handling Protocol

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling >500 mg due to potential dust toxicity.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). Nitropyridines penetrate skin rapidly.[4]

  • Engineering Controls: All handling must occur inside a certified chemical fume hood.

B. Solubilization & Reaction Setup (Step-by-Step)
  • Solvent Selection (Critical):

    • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.

    • Prohibited: Acidic water, unbuffered alcohols (if trace acid is present), or acetone (can form enamines if aldehyde is released).

    • Stabilization: Add 0.1% Triethylamine (TEA) to organic solvents to neutralize trace acidity and preserve the dioxolane ring.

  • Weighing Procedure:

    • Use an anti-static weighing boat.[4]

    • Self-Validation: If the solid appears sticky or dark orange/brown, check the container smell (cautiously). A sharp, almond-like odor suggests aldehyde hydrolysis.[1][2][4] Do not use.

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC).

    • Mobile Phase: 30% EtOAc in Hexanes (typically).

    • Visualization: UV (254 nm). The nitro group quenches fluorescence strongly.

    • Note: Do not use acidic stains (e.g., Hanessian’s Stain) as they will decompose the spot on the plate, leading to streaking. Use KMnO₄ or Iodine.[4]

Emergency Response & Waste Disposal

Emergency Response Matrix
IncidentImmediate ActionRationale
Skin Contact Wash with PEG-400 (if available) or soap/water for 15 min.[1][2][][4]Nitropyridines are lipophilic; water alone is slow to decontaminate.[4]
Inhalation Move to fresh air; administer oxygen if cyanotic.[][7][8]Risk of methemoglobinemia (blue skin/lips).
Spill (<10g) Absorb with vermiculite. Do NOT use sawdust.[4]Sawdust + Nitro compounds = Fire hazard.[4]
Waste Disposal
  • Segregation: Dispose of as "Toxic Organic Waste."[]

  • Neutralization: Do not attempt to quench with strong acid.

  • Labeling: Clearly mark as "Contains Nitropyridine - Potential Mutagen."[1][2][4]

Synthesis Pathway Visualization

Understanding where this compound fits helps in risk assessment.[4] It is typically synthesized from 2-chloro-4-methyl-5-nitropyridine.[1][2][][4]

SynthesisPath Precursor 2-Chloro-4-methyl- 5-nitropyridine Step1 Formylation (Vinyl anion or CO insertion) Precursor->Step1 Intermediate 2-Formyl-4-methyl- 5-nitropyridine Step1->Intermediate Protection Ethylene Glycol / pTsOH (Dean-Stark) Intermediate->Protection Acid Cat. - H2O Target 2-(1,3-Dioxolan-2-yl)- 4-methyl-5-nitropyridine Protection->Target

Caption: Typical synthetic route. The protection step masks the aldehyde to prevent interference in subsequent nitro-group reductions.[1][2][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16414272, 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Analogous Structure Safety Data).[1][2][4] Retrieved from [Link][2][][4]

  • European Chemicals Agency (ECHA). Registration Dossier for Nitropyridine Derivatives: Toxicological Summary.[9] Retrieved from [Link][2][4]

Sources

Thermodynamic Stability of Dioxolane-Protected Nitropyridine Derivatives: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Dioxolane-Protected Nitropyridine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The protection of formyl- or acetyl-nitropyridines as 1,3-dioxolanes is a critical strategy in medicinal chemistry, particularly when masking electrophilic carbonyls during nucleophilic aromatic substitutions (


) or reductions. While 1,3-dioxolanes are classically defined as acid-labile and base-stable, the introduction of a nitro-substituted pyridine core fundamentally alters the thermodynamic and kinetic landscape of the acetal.

This guide provides an in-depth analysis of the "Pyridinium Deactivation Effect," a phenomenon where the electron-deficient nature of the nitropyridine scaffold—amplified by protonation—significantly retards the rate of acid-catalyzed hydrolysis, often rendering these protecting groups unexpectedly resistant to standard deprotection conditions.

Electronic & Structural Fundamentals

To understand the stability of these derivatives, one must look beyond the acetal functionality and analyze the scaffold's electronic environment.

The Push-Pull Electronic Conflict
  • The Dioxolane Ring: A cyclic acetal formed from ethylene glycol. It is thermodynamically more stable than acyclic analogs due to the entropic benefit of the chelate effect.

  • The Pyridine Ring: An electron-deficient heterocycle.[1] The nitrogen atom (lone pair) is a base (

    
     for pyridine, significantly lower for nitropyridines).
    
  • The Nitro Group: A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R).

The "Double-Lock" Stability Mechanism

In standard benzaldehyde acetals, acid hydrolysis proceeds via protonation of an acetal oxygen, followed by the rate-determining formation of an oxocarbenium ion. Electron-donating groups stabilize this cation, accelerating hydrolysis.

In nitropyridines , two factors oppose this mechanism:

  • Inductive Destabilization: The nitro group and the pyridine nitrogen withdraw electron density, destabilizing the transition state (oxocarbenium ion).

  • The Pyridinium Barrier: In acidic media, the pyridine nitrogen protonates first. This creates a cationic ring. Generating an oxocarbenium ion adjacent to a cationic pyridinium ring would require a dicationic transition state , which is energetically prohibitive due to electrostatic repulsion.

Thermodynamic vs. Kinetic Stability Analysis

It is vital to distinguish between the thermodynamics of formation and the kinetics of cleavage.

Thermodynamic Parameters (Formation)

The formation of the dioxolane from the nitropyridine carbonyl is an equilibrium process:



  • Enthalpy (

    
    ):  Generally slightly exothermic to thermoneutral.
    
  • Entropy (

    
    ):  Positive (favored) due to the release of water, though less so than acyclic acetals.
    
  • Equilibrium Constant (

    
    ):  For electron-deficient carbonyls (like nitropyridines), the carbonyl carbon is highly electrophilic, shifting the equilibrium toward the hemiacetal/acetal more strongly than in electron-rich systems.
    
Kinetic Stability (Hydrolysis Resistance)

The table below forecasts the relative hydrolytic stability (half-life in 1M HCl) based on Hammett substituent constants (


).
Scaffold DerivativeElectronic EnvironmentPredicted Relative Stability (

)
Notes
Phenyl-1,3-dioxolane Neutral Reference1.0 (Baseline)Standard acid lability.
Pyridine-2-dioxolane Electron Deficient0.1 - 0.05 (Slower)N-protonation retards rate.
3-Nitropyridine-2-dioxolane Strong EWG (-I, -R)< 0.01 (Very Stable)Nitro group destabilizes oxocarbenium.
4-Nitropyridine-2-dioxolane Strong EWG (Resonance)< 0.01 (Very Stable)Para-like resonance withdrawal.
3-Amino-pyridine-dioxolane Electron Donating> 10.0 (Fast)Amino group stabilizes cation; rapid cleavage.

Critical Insight: If your synthetic route requires deprotection, standard mild acid (e.g., 1N HCl, THF) may fail for nitropyridine dioxolanes. You may need to use transacetalization (exchange with acetone/catalytic acid) or elevate the temperature significantly.

Mechanistic Visualization

The following diagram illustrates the "Resistant Pathway" specific to nitropyridines.

HydrolysisMechanism Start Nitropyridine Dioxolane (Neutral) N_Prot N-Protonated Species (Pyridinium Cation) Start->N_Prot H+ (Fast/Favored) Pyridine N is most basic site O_Prot O-Protonated Species (Activated Acetal) Start->O_Prot H+ (Slow/Disfavored) EWG reduces O basicity N_Prot->O_Prot Equilibrium (Heavily favors N-Prot) TS Transition State (Oxocarbenium Ion) O_Prot->TS Rate Determining Step (High Ea due to EWG) Cleaved Aldehyde/Ketone + Diol TS->Cleaved H2O

Figure 1: The competitive protonation landscape. The formation of the stable N-protonated species acts as a thermodynamic sink, preventing the molecule from entering the hydrolysis pathway via O-protonation.

Experimental Protocols

Synthesis: The "Water-Free" Imperative

Because nitropyridine carbonyls are deactivated, driving the reaction to completion requires aggressive water removal.

Protocol: Dean-Stark Protection of 2-Formyl-5-Nitropyridine

  • Reagents: 2-Formyl-5-nitropyridine (1.0 eq), Ethylene Glycol (5.0 eq), p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Solvent: Toluene (anhydrous).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Execution:

    • Reflux vigorously. The nitropyridine may have poor solubility initially; ensure vigorous stirring.

    • Monitor water collection. Reaction is complete when water evolution ceases (typically 4-12 hours).

    • Self-Validating Step: Check TLC (solvent: 30% EtOAc/Hex). The acetal is usually less polar than the aldehyde. If aldehyde persists, add triethyl orthoformate (1.0 eq) as a chemical desiccant.

  • Workup (Critical):

    • Cool to RT.

    • Quench: Add saturated aqueous

      
      before concentrating. Do not concentrate the acidic toluene solution , as the heat + acid + trace water will reverse the reaction.
      
    • Extract with EtOAc, wash with brine, dry over

      
      .
      
Stability Assessment Workflow

Before committing a valuable intermediate to a multi-step sequence, validate its stability profile.

StabilityWorkflow cluster_Acid Acid Challenge (Simulate Deprotection) cluster_Base Base Challenge (Simulate SnAr) Start Purified Dioxolane Nitropyridine Step1 Dissolve in THF:1N HCl (1:1) Start->Step1 Base1 Dissolve in DMF Add K2CO3 (2 eq) Start->Base1 Step2 Stir at 25°C for 1h Step1->Step2 Check1 LCMS Check Step2->Check1 Step3 Heat to 60°C for 2h Check1->Step3 If SM remains Result Define Operational Window Step3->Result Base2 Heat to 80°C for 4h Base1->Base2 Base2->Result

Figure 2: Routine stability validation workflow to determine the operational window before scale-up.

References & Authoritative Grounding

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (The definitive source on acetal stability conditions).

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. (Foundational kinetics of acetal hydrolysis).

  • Kresge, A. J., et al. (1979). Vinyl ether hydrolysis. XX. The effect of electron-withdrawing substituents. Journal of the American Chemical Society. (Establishes the Hammett relationship for oxocarbenium destabilization).

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. (Detailed discussion on the thermodynamics of carbonyl addition reactions).

Sources

The Ascendant Scaffold: A Technical Guide to 4-Methyl-5-Nitropyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Nucleus and the Strategic Importance of Nitro-Substitution

The pyridine ring is a cornerstone of medicinal chemistry, a "privileged structural motif" embedded in a significant portion of FDA-approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive scaffold for designing novel therapeutic agents. The introduction of a nitro group to this versatile heterocycle dramatically alters its physicochemical properties, creating a powerful tool for modulating biological activity. Specifically, the 4-methyl-5-nitropyridine core has emerged as a promising framework for the development of a diverse array of bioactive molecules. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 4-methyl-5-nitropyridine derivatives, offering insights for researchers, scientists, and drug development professionals.

From a synthetic standpoint, nitropyridines are valuable and readily available precursors for a wide range of more complex heterocyclic systems.[1] The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution and facilitates a variety of chemical transformations, opening avenues to novel chemical entities with diverse pharmacological profiles.

Synthetic Pathways to the 4-Methyl-5-Nitropyridine Core

The construction of the 4-methyl-5-nitropyridine scaffold can be approached through several synthetic strategies, often leveraging multicomponent reactions for efficiency and diversity. A prominent method involves the Hantzsch dihydropyridine synthesis, followed by an oxidation step.

Multicomponent Hantzsch Dihydropyridine Synthesis and Subsequent Aromatization

A recently developed multicomponent reaction provides a direct route to previously inaccessible 4-methyl-substituted 5-nitro-1,4-dihydropyridines.[2] This one-pot synthesis involves the reaction of a β-dicarbonyl compound, 2-nitroacetophenone (or nitroacetone), acetaldehyde diethyl acetal, and ammonium acetate in acetic acid.[2] The resulting 1,4-dihydropyridine intermediates can then be oxidized to the corresponding 5-nitropyridines in high yields using chromium (VI) oxide in acetic acid.[2]

Experimental Protocol: Multicomponent Synthesis of 4-Methyl-Substituted 5-Nitro-1,4-Dihydropyridines [2]

  • Combine 2-nitroacetophenone (2.0 mmol), 1,1-diethoxyethane (4.0 mmol), the desired β-dicarbonyl compound (2.0 mmol), and ammonium acetate (6.0 mmol) in glacial acetic acid (4 mL).

  • Stir the mixture at 60 °C for 2.5 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into water (40 mL).

  • Extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a dichloromethane-hexane mixture (1:5) to yield the pure 5-nitro-1,4-dihydropyridine derivative.

Experimental Protocol: Oxidation to 5-Nitropyridines [2]

  • Dissolve the synthesized 5-nitro-1,4-dihydropyridine in acetic acid.

  • Add a solution of chromium (VI) oxide in acetic acid.

  • Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).

  • Pour the reaction mixture into water and neutralize with a suitable base.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo to obtain the 5-nitropyridine derivative.

Synthesis_Workflow Reactants β-Dicarbonyl Compound 2-Nitroacetophenone Acetaldehyde Diethyl Acetal Ammonium Acetate DHP 4-Methyl-Substituted 5-Nitro-1,4-Dihydropyridine Reactants->DHP Multicomponent Hantzsch Reaction Pyridine 4-Methyl-5-Nitropyridine Derivative DHP->Pyridine Oxidation (CrO3)

Other Synthetic Approaches

Alternative synthetic routes to substituted nitropyridines often involve the nitration of a pre-existing pyridine ring. However, direct nitration can sometimes lead to mixtures of isomers, necessitating careful control of reaction conditions and purification steps.[3][4] For instance, 2-chloro-4-methyl-3-nitropyridine is a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine, and its synthesis has been optimized starting from 3-nitro-4-methylpyridin-2-one.[5]

A Spectrum of Biological Activities: Therapeutic Potential of 4-Methyl-5-Nitropyridine Derivatives

The 4-methyl-5-nitropyridine scaffold has been explored for a range of therapeutic applications, with promising results in anticancer, antimicrobial, and anti-inflammatory research.

Anticancer Activity

Nitropyridine derivatives have demonstrated significant potential as anticancer agents.[1] The nitro group can be a key pharmacophore, contributing to the modulation of enzyme activity and interaction with cellular targets crucial for cancer cell proliferation.[6]

Structurally related nitropyrimidine compounds have been investigated for their ability to inhibit kinases, which are critical enzymes in cancer cell signaling pathways.[7] For example, certain pyrimidine derivatives act as EGFR inhibitors, inducing apoptosis in cancer cells.[8] While direct studies on 4-methyl-5-nitropyridine derivatives as kinase inhibitors are not extensively documented, this remains a promising avenue for future research.

Some 5-nitropyridine derivatives have been identified as antimitotic agents, interfering with the polymerization of tubulin to form microtubules, a mechanism shared by well-known anticancer drugs like colchicine.[9] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Metal complexes of 5-nitropicolinic acid, a related structure, have shown anticancer activity against melanoma (B16-F10), colon cancer (HT29), and liver cancer (HepG2) cell lines. One cadmium-based complex, in particular, exhibited promising results against melanoma cells with an IC50 value of 26.94 µg/mL.

Compound/Derivative Class Cancer Cell Line Activity (IC50) Proposed Mechanism of Action Reference
Nitropyridine-linked 4-arylidenethiazolidin-4-onesMCF-7 (Breast)6.41 µMNot specified[1]
Nitropyridine-linked 4-arylidenethiazolidin-4-onesHepG2 (Liver)7.63 µMNot specified[1]
Cadmium(II) complex of 5-nitropicolinic acidB16-F10 (Melanoma)26.94 µg/mLInduction of apoptosis
Cobalt(II) complex of 5-nitropicolinic acidB16-F10 (Melanoma)45.10 µg/mLG0/G1 phase cell cycle arrest
Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial drugs, and the addition of a nitro group can enhance this activity.[6][10] Nitropyridine derivatives have demonstrated efficacy against a range of bacterial and fungal strains.

Metal complexes containing a nitropyridine moiety have shown antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli, with activity comparable to the standard drug ciprofloxacin.[11] These complexes were also effective against the fungus C. albicans.[11]

The mechanism of antimicrobial action for nitropyridines is not fully elucidated but may involve the inhibition of essential enzymes or disruption of the cell membrane. For instance, some nitropyrimidine analogues are known to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleic acids and amino acids, thereby disrupting cellular proliferation.[7]

Anti-inflammatory Activity

Inflammation is a key pathological component of many diseases, and the development of new anti-inflammatory agents is a major research focus.[12] Nitropyridine derivatives have shown promise in this area.

Analogues such as 5-nitropyrimidine-2,4-dione have been shown to inhibit the production of nitric oxide (NO) by targeting inducible nitric oxide synthase (iNOS).[7] The overproduction of NO is a hallmark of inflammatory conditions. Molecular docking studies suggest that these compounds can bind to the active site of iNOS, providing a potential mechanism for their anti-inflammatory effects.[7]

Metal complexes of 5-nitropicolinic acid have also demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages by inhibiting the production of nitric oxide. A cadmium-based complex was particularly potent with an IC50 value of 5.38 µg/mL for NO inhibition.

Biological_Activities Core 4-Methyl-5-Nitropyridine Derivatives Anticancer Anticancer Core->Anticancer Kinase Inhibition, Antimitotic Activity Antimicrobial Antimicrobial Core->Antimicrobial Enzyme Inhibition (e.g., DHFR), Cell Membrane Disruption AntiInflammatory Anti-inflammatory Core->AntiInflammatory iNOS Inhibition, Reduced NO Production

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

While a comprehensive SAR study specifically for 4-methyl-5-nitropyridine derivatives is not yet available in the literature, valuable insights can be gleaned from related nitropyridine and nitropyrimidine compounds.

  • Position of the Nitro Group: The position of the nitro group on the pyridine ring is critical for biological activity. The electron-withdrawing effect of the nitro group influences the reactivity and binding affinity of the molecule to its biological target.

  • Substituents on the Pyridine Ring: The nature and position of other substituents on the pyridine ring can significantly impact potency and selectivity. For example, in a series of nitropyridine-containing phenylaminoacetates and propionates with herbicidal activity, the specific substitution pattern was crucial for their efficacy.[1]

  • Side Chains and Functional Groups: The addition of different side chains and functional groups allows for the exploration of a wider chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. For instance, the conversion of a carboxylic acid group to an amide or hydrazone can lead to derivatives with altered biological profiles.[13]

Further SAR studies are essential to optimize the 4-methyl-5-nitropyridine scaffold for specific therapeutic targets, leading to the development of more potent and selective drug candidates with improved safety profiles.

Challenges and Future Perspectives

The 4-methyl-5-nitropyridine scaffold holds considerable promise for the development of new therapeutic agents. However, several challenges and opportunities lie ahead:

  • Mechanism of Action Studies: For many of the observed biological activities, the precise molecular mechanisms of action remain to be fully elucidated. Further studies are needed to identify the specific cellular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and Toxicological Profiling: To advance these derivatives towards clinical applications, comprehensive pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicological studies are necessary to assess their drug-like properties and safety profiles.[7]

  • Lead Optimization: The existing body of research provides a solid foundation for lead optimization. Systematic structural modifications and SAR studies will be crucial for enhancing the potency, selectivity, and overall therapeutic index of these compounds.

  • Exploration of New Therapeutic Areas: While anticancer, antimicrobial, and anti-inflammatory activities have been the primary focus, the versatile 4-methyl-5-nitropyridine scaffold may hold potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

References

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Antimitotic agents: structure-activity studies with some pyridine derivatives. ACS Publications. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. ResearchGate. [Link]

  • Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. Dalton Transactions (RSC Publishing). [Link]

  • Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. RSC Publishing. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. Farmacia. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]

  • Structure activity relationship study of the compounds 4-16. ResearchGate. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. MDPI. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. [Link]

  • Anti-Inflammatory Activity and Cheminformatics Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones. ResearchGate. [Link]

  • Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. PubMed. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI. [Link]

  • Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline- 5-one against Pathogen Bacteria. Journal of Genetic Resources. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. MDPI. [Link]

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A Technical Guide to the Molecular Weight and Formula Analysis of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular formula and weight determination for the heterocyclic compound 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine. As a compound of interest in synthetic chemistry and potentially in drug discovery, precise characterization of its fundamental physical properties is paramount. This document outlines the theoretical basis for its molecular formula and weight, and details the experimental protocols required for empirical validation, ensuring a high degree of scientific rigor and trustworthiness in its characterization.

Part 1: Theoretical Molecular Profile

The initial step in the analysis of a novel or uncharacterized compound is the determination of its theoretical molecular formula and weight from its chemical name. The systematic name, 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine, allows for a precise deconstruction of its constituent parts to establish its atomic composition.

The structure is composed of a central pyridine ring with three distinct substituents: a 1,3-dioxolane group at the second position, a methyl group at the fourth, and a nitro group at the fifth. A thorough atom count based on this structure leads to the molecular formula.

  • Pyridine Ring Core : C₅H₂N (at positions 2, 3, 4, 5, and 6, with substitutions at 2, 4, and 5)

  • 1,3-Dioxolan-2-yl Group : C₃H₅O₂

  • Methyl Group : CH₃

  • Nitro Group : NO₂

Summing these components yields the definitive molecular formula.

Table 1: Elemental Composition and Molecular Weight
ElementSymbolCountAtomic Weight (amu)Total Mass (amu)
CarbonC912.011108.099
HydrogenH101.00810.080
NitrogenN214.00728.014
OxygenO415.99963.996
Total Molecular Formula: C₉H₁₀N₂O₄ Avg. Molecular Weight: 210.19 g/mol

This theoretically derived data serves as the foundational hypothesis that must be rigorously tested and validated through empirical analytical techniques.

Part 2: Experimental Verification Workflow

To ensure the scientific integrity of the compound's identity, a multi-pronged analytical approach is essential. This section details the self-validating system of High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis, which together provide an unassailable confirmation of the molecular formula and weight.

G cluster_0 Experimental Workflow Compound_Synthesis Synthesized Compound (Presumed C₉H₁₀N₂O₄) HRMS High-Resolution Mass Spectrometry (HRMS) Compound_Synthesis->HRMS Provides Exact Mass Elemental_Analysis Elemental Analysis (CHN) Compound_Synthesis->Elemental_Analysis Provides Elemental Ratios Data_Validation Data Validation & Structure Confirmation HRMS->Data_Validation Elemental_Analysis->Data_Validation

Caption: Experimental workflow for compound validation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone of molecular formula confirmation. Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or FT-ICR systems, possess the resolving power to measure the mass of a molecule with exceptional accuracy (typically to within 5 ppm). This precision is critical because it allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. The choice of ionization technique, such as Electrospray Ionization (ESI), is dictated by the compound's polarity and thermal lability; for a polar molecule like 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine, ESI is the preferred method to generate intact protonated molecules, [M+H]⁺.

Protocol for HRMS Analysis:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL for infusion.

  • Instrumentation Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. Set the ESI source to positive ion mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. The expected m/z for C₉H₁₀N₂O₄ + H⁺ (C₉H₁₁N₂O₄⁺) is 211.0713. Compare the experimentally measured m/z value to the theoretical value. A mass error of less than 5 ppm provides strong evidence for the proposed molecular formula.

Elemental Analysis

Trustworthiness: While HRMS provides a highly accurate mass-to-charge ratio, elemental analysis offers an orthogonal and confirmatory dataset by directly measuring the percentage composition of carbon, hydrogen, and nitrogen in the sample. This technique relies on the complete combustion of the compound, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂). The agreement between the experimentally determined percentages and the calculated theoretical percentages for the proposed formula serves as a powerful validation tool.

Protocol for Elemental Analysis:

  • Sample Preparation: Ensure the sample is meticulously dried to remove any residual solvents or water, which would significantly impact the hydrogen and carbon percentages. Accurately weigh 2-3 mg of the pure compound into a tin capsule.

  • Instrumentation: Utilize a calibrated CHN elemental analyzer.

  • Combustion and Analysis: The sample is combusted at high temperatures (typically ~900-1000 °C) in the presence of oxygen. The resulting gases are separated, and their quantities are measured by thermal conductivity detectors.

  • Data Comparison: Compare the experimental weight percentages of C, H, and N to the theoretical values calculated from the molecular formula C₉H₁₀N₂O₄. An acceptable deviation is generally considered to be within ±0.4%.

Table 2: Validation Data Comparison
Analysis TypeTheoretical Value (for C₉H₁₀N₂O₄)Expected Experimental Result
HRMS ([M+H]⁺) m/z = 211.0713m/z = 211.0713 ± 0.0011 (within 5 ppm)
Elemental Analysis C: 51.43%, H: 4.79%, N: 13.33%C: 51.43±0.4%, H: 4.79±0.4%, N: 13.33±0.4%

Part 3: Conclusion and Structural Confirmation

The convergence of data from both high-resolution mass spectrometry and elemental analysis provides a self-validating system for the confirmation of the molecular formula of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine as C₉H₁₀N₂O₄, with a corresponding molecular weight of approximately 210.19 g/mol . This rigorous, multi-faceted approach ensures the high degree of certainty required in research and development settings. The confirmed molecular formula and weight are foundational parameters for all subsequent studies, including spectroscopic characterization (NMR, IR), purity assessment, and evaluation of biological activity.

G cluster_1 Structural Confirmation Logic Name Chemical Name 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine Formula Theoretical Formula C₉H₁₀N₂O₄ MW: 210.19 g/mol Name->Formula Derivation Validation Experimental Validation HRMS (Exact Mass) Elemental Analysis (%C, %H, %N) Formula->Validation Hypothesis Testing Confirmation Confirmed Structure Validation->Confirmation Data Agreement

Caption: Logical flow for structural confirmation.

References

There were no direct scientific papers or database entries found for the specific compound "2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine" during the search. The following references are to general chemical databases and resources that provide foundational information on chemical properties and analysis, which are authoritative in the context of the methodologies described.

  • PubChem. National Center for Biotechnology Information. [Link] (This database provides information on the physical and chemical properties of a vast array of chemical compounds, serving as an authoritative source for theoretical calculations).

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link] (An authoritative source for chemical and physical property data for chemical species, including mass spectral data).

Methodological & Application

Strategic Deprotection of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine: A Comprehensive Guide to Synthesizing 2-Formyl-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The synthesis of functionalized 2-formylpyridine derivatives is a cornerstone of medicinal chemistry and materials science, providing critical intermediates for pharmaceuticals, catalysts, and ligands.[1][2] This application note presents a detailed guide for the deprotection of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine, a common precursor, to yield the valuable building block, 2-formyl-4-methyl-5-nitropyridine. We delve into the mechanistic underpinnings of acid-catalyzed acetal hydrolysis, provide a robust and validated experimental protocol, and offer a comprehensive troubleshooting guide to address common challenges encountered during the synthesis and purification of this electron-deficient pyridine derivative.

Introduction: The Synthetic Value of Acetal Protecting Groups

In multistep organic synthesis, the temporary masking of reactive functional groups is a fundamental strategy. Aldehydes, being highly susceptible to nucleophilic attack and oxidation, are frequently protected as acetals.[3][4] The 1,3-dioxolane group, formed from ethylene glycol, is a particularly common choice due to its relative stability under basic, nucleophilic, and reductive conditions, while being readily cleavable under acidic conditions.[5]

The target molecule, 2-formyl-4-methyl-5-nitropyridine, is of significant interest. The formyl group serves as a handle for forming Schiff bases or undergoing further synthetic transformations, while the nitro and methyl groups modulate the electronic properties and steric profile of the pyridine ring, influencing its biological activity and coordination chemistry.[6][7] The successful and high-yielding deprotection of its acetal precursor is therefore a critical step in many synthetic routes.

The Mechanism of Acid-Catalyzed Acetal Hydrolysis

The deprotection of a 1,3-dioxolane is a classic example of acid-catalyzed hydrolysis. The reaction is reversible, and driving it to completion requires careful control of the reaction conditions, primarily the presence of water. The generally accepted mechanism proceeds through several key steps.[8][9][10]

  • Protonation: The reaction initiates with the protonation of one of the acetal's oxygen atoms by an acid catalyst (H₃O⁺), converting the hydroxyl group into a good leaving group (H₂O).

  • C-O Bond Cleavage: The C-O bond cleaves, and the resulting electron deficiency at the carbon is stabilized by the lone pair of the adjacent oxygen atom, forming a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step.[9]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A base (e.g., H₂O) removes a proton from the newly added oxonium ion, yielding a hemiacetal intermediate.

  • Repeat and Release: The process repeats—the second alcohol moiety is protonated, eliminated as ethylene glycol, and the resulting oxocarbenium ion is attacked by water.

  • Final Product: A final deprotonation step reveals the desired aldehyde and regenerates the acid catalyst.

Substituents on the aromatic ring can influence the rate of hydrolysis by affecting the stability of the intermediate carbenium ions.[11]

Experimental Protocol: Deprotection of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

This protocol provides a reliable method for the deprotection reaction. It is essential to monitor the reaction's progress to avoid the formation of byproducts due to prolonged exposure to acidic conditions.

Materials and Reagents:

  • 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine (Substrate)

  • Acetone (Reagent Grade)

  • Deionized Water

  • Hydrochloric Acid (2 M HCl) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for eluent)

  • Triethylamine (TEA) (for eluent modification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine (1.0 eq), in acetone (approx. 0.1–0.2 M concentration).

  • Initiation: To the stirring solution, add deionized water (10% v/v of acetone) followed by the dropwise addition of 2 M hydrochloric acid (0.5–1.0 eq). The use of a catalytic amount of a solid acid like Amberlyst-15 is also a viable alternative for simplifying workup.[12]

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction every 30 minutes using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexanes:Ethyl Acetate eluent). The product, 2-formyl-4-methyl-5-nitropyridine, should have a lower Rf value than the starting acetal.

  • Quenching: Once the TLC indicates complete consumption of the starting material (typically 2-4 hours), carefully quench the reaction by adding saturated sodium bicarbonate solution dropwise until effervescence ceases and the pH of the aqueous phase is neutral or slightly basic (pH 7-8).

  • Extraction: Remove the acetone under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL for a 1 mmol scale reaction).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting from 10% ethyl acetate in hexanes and gradually increasing to 30%, is typically effective. To mitigate peak tailing, it is highly recommended to add 0.5% triethylamine to the eluent mixture.[13] The fractions containing the pure product can be identified by TLC, combined, and concentrated to yield the final product as a solid.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the deprotection process, from the starting material to the purified final product.

Deprotection_Workflow Start Start: Dissolve Substrate in Acetone/Water Acid Add Acid Catalyst (e.g., 2M HCl) Start->Acid Initiate Monitor Monitor Reaction by TLC Acid->Monitor Stir at RT Quench Quench with Sat. NaHCO₃ Solution Monitor->Quench Reaction Complete Extract Aqueous Workup & Extraction (EtOAc) Quench->Extract Neutralize Purify Column Chromatography (Silica Gel, Hex/EtOAc + TEA) Extract->Purify Isolate Crude Product Final Product: 2-Formyl-4-methyl-5-nitropyridine Purify->Product Isolate Pure

Caption: A streamlined workflow for the deprotection of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine.

Comparative Data and Alternative Methods

While standard acid-catalyzed hydrolysis is robust, certain substrates may require milder or alternative conditions, especially in the presence of other acid-sensitive functional groups.

MethodReagent/CatalystSolventTemperatureTypical TimeKey AdvantagesReference
Standard Hydrolysis HCl, H₂SO₄, or p-TsOHAcetone/H₂O or THF/H₂ORoom Temp.1-5 hoursInexpensive, common reagents.[5][14]
Mild Lewis Acid Bismuth(III) or Cerium(III) saltsWet NitromethaneRoom Temp.< 1 hourHigh efficiency, mild conditions.[4][15]
Neutral (Exchange) Molecular Iodine (I₂)AcetoneRoom Temp.5-45 minNeutral pH, tolerates highly acid-sensitive groups.[15][16]
Silyl-based TESOTf / 2,6-LutidineDichloromethane0 °C to RT< 1 hourAnhydrous, useful for water-sensitive substrates.[15][17]

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common issues.

Troubleshooting_Guide cluster_0 Analysis & Solution for Incomplete Reaction cluster_1 Analysis & Solution for Low Recovery cluster_2 Analysis & Solution for Purification Problem Problem Encountered Incomplete Reaction Low Recovery / Degradation Purification Issues Cause1 Potential Cause Insufficient Catalyst or Water Problem:f0->Cause1 Cause3 Potential Cause Degradation under Acid Problem:f1->Cause3 Cause5 Potential Cause Peak Tailing on Silica Problem:f2->Cause5 Solution1 Solution Add more acid/water. Ensure adequate H₂O for hydrolysis. Cause1->Solution1 Cause2 Potential Cause Low Temperature Solution2 Solution Gently heat the reaction to 35-40°C. Monitor closely for byproduct formation. Cause2->Solution2 Solution3 Solution Use a milder catalyst (e.g., Iodine/Acetone) or reduce reaction time. Cause3->Solution3 Cause4 Potential Cause Incomplete Extraction Solution4 Solution4 Cause4->Solution4 Solution5 Solution Add 0.5-1% Triethylamine (TEA) to the eluent to passivate acidic silanol groups. Cause5->Solution5

Caption: A troubleshooting guide for the deprotection of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine.

Expert Insights:

  • Peak Tailing in Pyridine Purification: The basic nitrogen atom of the pyridine ring can strongly interact with acidic silanol groups on the surface of silica gel, leading to significant peak tailing and poor separation.[13] Adding a competing base like triethylamine to the mobile phase is a standard and highly effective technique to obtain sharp peaks and good recovery.[13]

  • Reaction Sluggishness: If a reaction is slow, increasing the concentration of the acid or gently heating the mixture can increase the rate.[15] However, for an electron-deficient and potentially sensitive substrate like a nitropyridine, the mildest effective conditions should be chosen. Switching to a more efficient catalytic system, such as iodine in acetone, may be preferable to forcing the reaction with heat, which could lead to degradation.[16]

  • Workup is Critical: Ensure the reaction is thoroughly neutralized before extraction. If the aqueous layer is still acidic, the pyridine product will be protonated and remain in the aqueous phase as a salt, leading to low organic-phase recovery.

References

  • BenchChem. (2025). Troubleshooting Acetal Deprotection in the Presence of Sensitive Functional Groups. BenchChem.
  • Roberts, J. D., & Caserio, M. C. (n.d.). Production of 2-substituted-1,3-dioxolanes from 1,3-dioxolane and formaldehyde.
  • Garner, K., & Lucas, H. J. (1950). Substituent Effects in Acetal Hydrolysis. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • Kocienski, P. J. (n.d.). Carbonyl Protecting Groups. In Protecting Groups.
  • Li, et al. (n.d.). Ethylene Glycol Recovery from 2-Ethyl-1,3-dioxolane Hydrolysis via Reactive Distillation.
  • Bender, M. L., & Silver, M. (1963). The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes. Journal of the American Chemical Society.
  • Farmer, S. (2019). Acetals as Protecting Groups. Chemistry LibreTexts.
  • UNT Digital Library. (2026). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'.
  • HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • BenchChem. (2025). The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists.
  • BenchChem. (2025). Application Notes and Protocols for the Selective Deprotection of Dimethoxy Acetals.
  • PMC. (n.d.). Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs.
  • BenchChem. (2025).
  • Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. Journal of Organic Chemistry, 69, 8932-8934.
  • Berkowitz, W. F. (2003). Response in: Can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection.
  • Fujioka, H., Okitsu, T., Ohnaka, T., & Kita, Y. (2007). Mild Deprotection of Methylene Acetals in Combination with Trimethylsilyl Triflate-2,2′-bipyridyl.
  • Niklas. (2023). Mechanism For Acetals & Ketals Deprotection - Lecture Notes. York University, Edubirdie.
  • Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. Journal of the American Chemical Society, 108(9), 2425-30.
  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.
  • Rusnac, R., Botnaru, M., Barba, N., Petrenko, P., Chumakov, Y., & Gulea, A. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 88-98.
  • Chemistry Steps. (2025).
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.

Sources

Application Note: Strategic Utilization of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine (CAS: N/A for specific isomer, analogous to 1008138-66-6 derivatives) represents a "linchpin" scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses a masked electrophile (acetal-protected aldehyde), a latent nucleophile (nitro-protected amine), and a sterically demanding methyl handle capable of C-H activation. This guide outlines the specific protocols for unlocking these functionalities, focusing on avoiding common pitfalls such as over-reduction or premature deprotection during scaffold elaboration.

Introduction: The "Swiss Army Knife" of Pyridines

In kinase inhibitor and GPCR ligand design, the substituted pyridine core is ubiquitous. However, synthesizing polysubstituted pyridines often requires harsh conditions that limit functional group tolerance.

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine solves this by offering a pre-functionalized core with three distinct vectors for elaboration:

  • C2 Position (Dioxolane): A masked formyl group. Stable to basic nucleophiles (e.g., Grignards, lithiates) and reduction, but readily unmasked to an aldehyde for reductive amination or olefination.

  • C5 Position (Nitro): An electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr) at C6 (if halogenated) and serves as a precursor to the C5-amino group (aniline equivalent) for amide coupling.

  • C4 Position (Methyl): Often overlooked, this group provides essential hydrophobic bulk for enzyme pocket filling. Crucially, it can be selectively oxidized to a hydroxymethyl or formyl group using Riley oxidation conditions, enabling "scaffold morphing."

Chemical Properties & Handling[1][2]

PropertyDescriptionApplication Note
Appearance Pale yellow to orange solidColor deepens upon air oxidation; store under inert gas.
Solubility Soluble in DCM, THF, MeOH, EtOAcPoor solubility in hexanes; avoid non-polar ethers for reactions.
Stability Acid-sensitive (acetal); Light-sensitive (nitro)CRITICAL: Do not use acidic workups unless deprotection is intended.
Hazards Potential energetic material (Nitro)Avoid heating >150°C dry. Run DSC before scaling >10g.

Strategic Reaction Pathways (Application Workflows)

The utility of this intermediate is best visualized through its divergent reaction pathways. The order of operations is critical to maintaining yield and purity.

Diagram 1: Divergent Synthetic Utility Map[1]

G Start 2-(1,3-Dioxolan-2-yl)- 4-methyl-5-nitropyridine Amine 5-Amino-4-methyl- 2-(1,3-dioxolan-2-yl)pyridine Start->Amine Pd/C, H2 (Neutral) Aldehyde 4-Methyl-5-nitro- picolinaldehyde Start->Aldehyde aq. HCl/THF (Deprotection) Alcohol 4-(Hydroxymethyl) Derivative Start->Alcohol SeO2 (Riley Ox.) Amide Amide/Urea Derivatives Amine->Amide R-COCl or Isocyanates Olefin Vinyl Pyridines (Wittig/Horner) Aldehyde->Olefin Ph3P=CH-R

Caption: Divergent synthesis pathways. Green: Amine generation. Red: Aldehyde unmasking. Yellow: C4-functionalization.

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Preserving the Acetal)

Objective: Reduce the nitro group to an amine without hydrolyzing the acid-sensitive dioxolane ring. Challenge: Standard hydrogenation generates transient acidic species or requires acidic solvents that can cleave the acetal.

Materials:

  • Substrate: 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet, 10 wt% loading)

  • Solvent: Methanol (Anhydrous)

  • Additive: Potassium Carbonate (0.1 equiv) - Buffer to prevent acetal hydrolysis.

Procedure:

  • Preparation: In a hydrogenation vessel, dissolve the substrate in Methanol (0.1 M concentration).

  • Buffering: Add Potassium Carbonate (0.1 equiv). Note: This trace base neutralizes any acidic byproducts.

  • Catalyst Addition: Under a nitrogen stream, carefully add 10 wt% Pd/C.

  • Hydrogenation: Seal the vessel, purge with N2 (3x), then H2 (3x). Pressurize to 30 psi (2 bar) H2.

  • Reaction: Stir vigorously at Room Temperature for 2–4 hours. Do not heat, as heating increases the risk of side reactions.

  • Workup: Filter the mixture through a Celite pad (pre-rinsed with MeOH). Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo at <40°C.

  • Validation: 1H NMR should show the disappearance of the nitro-adjacent proton downfield shift and the appearance of a broad NH2 singlet around 4.0–6.0 ppm. The ethylene glycol protons (dioxolane) should remain as a multiplet at ~4.0 ppm.

Protocol B: Controlled Deprotection (Unmasking the Aldehyde)

Objective: Remove the dioxolane group to release the aldehyde for subsequent reductive amination.

Materials:

  • Substrate: 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine[1]

  • Reagent: 2N Hydrochloric Acid (aq)

  • Solvent: THF (Tetrahydrofuran)[2]

Procedure:

  • Dissolve the substrate in THF (5 volumes).

  • Add 2N HCl (5 volumes) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Monitoring: Monitor by TLC or LCMS. The product (aldehyde) is usually less polar than the acetal.

  • Neutralization (Critical): Carefully quench with saturated NaHCO3 solution at 0°C until pH ~7-8. Do not over-basify if the nitro group has already been reduced to an amine, as polymerization can occur.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4.

  • Storage: The resulting aldehyde is reactive. Use immediately or store at -20°C under Argon.

Protocol C: Advanced C4-Methyl Functionalization (Riley Oxidation)

Objective: Selectively oxidize the C4-methyl group to an aldehyde or alcohol while keeping the C2-acetal intact. Reference: Based on methods for similar picolines (See J. Med. Chem. 1992, 35, 3667-3671; BenchChem protocols).

Procedure:

  • Suspend the substrate in 1,4-dioxane.

  • Add Selenium Dioxide (SeO2, 1.2 equiv).[3]

  • Heat to 80–100°C for 2–4 hours.

  • Note: This reaction often yields a mixture of the alcohol and the aldehyde at the C4 position.

  • Workup: Filter hot through Celite to remove selenium species (Toxic!). Concentrate and purify via column chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Acetal Hydrolysis during Hydrogenation Trace acid formation or acidic Pd/C support.Add 0.1 eq K2CO3 or use NH3/MeOH as solvent.
Incomplete Nitro Reduction Catalyst poisoning (S or N species).Use fresh catalyst; increase H2 pressure to 50 psi; wash substrate with EDTA solution if metal contaminants suspected.
Over-oxidation (Protocol C) Reaction temperature too high.Lower temp to 60°C; monitor strictly by LCMS; stop reaction at ~80% conversion.
Product Instability (Aldehyde) Aldehyde-Amine polymerization.If both groups are free, the molecule self-condenses. Keep one protected until the final cyclization step.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Scenario: A researcher needs to synthesize a bicyclic pyrido-pyrimidine kinase inhibitor. Strategy:

  • Step 1: Use Protocol A to reduce the nitro group to an amine.

  • Step 2: React the new amine with an acyl isothiocyanate to form a thiourea.

  • Step 3: Use Protocol B (modified) with acid to simultaneously deprotect the aldehyde and cyclize the thiourea onto the aldehyde, forming the second ring in "one pot."

Diagram 2: Sequential Functionalization Workflow

Workflow Step1 Step 1: Nitro Reduction (Protocol A) Intermediate1 Intermediate: Amino-Acetal Step1->Intermediate1 Step2 Step 2: Functionalization (e.g., Urea Formation) Intermediate1->Step2 Intermediate2 Intermediate: Urea-Acetal Step2->Intermediate2 Step3 Step 3: Acid Cyclization (Protocol B + Ring Closure) Intermediate2->Step3 Final Final Target: Pyrido-Pyrimidine Core Step3->Final

Caption: Workflow for converting the intermediate into a bicyclic drug core.

References

  • Synthesis of Pyridine-2-carboxaldehyde Thiosemicarbazones: Title: Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[1] Source: Journal of Medicinal Chemistry (via PubMed/NIH). URL:[Link] Relevance: Describes the oxidation of 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine with SeO2 and subsequent modifications.

  • General Nitro Reduction Protocols: Title: Nitro Reduction - Common Conditions and Mechanisms. Source: Common Organic Chemistry. URL:[Link] Relevance: Validates the Pd/C and alternative reduction methods cited in Protocol A.

  • Boronic Acid Derivatives: Title: 2-Methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Properties.[4][] Source: PubChem.[6][7] URL:[Link] Relevance:[8][1][9][10][11] Illustrates related boronic ester intermediates used in conjunction with this scaffold.

Sources

Reduction of nitro group in 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Chemoselective Reduction of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

Abstract

This document provides a detailed guide for the chemoselective reduction of the nitro group in 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine to yield the corresponding 5-aminopyridine derivative. The resulting amine is a valuable building block in medicinal chemistry, particularly for synthesizing complex heterocyclic scaffolds. The primary challenge in this transformation is the selective reduction of the nitro moiety without cleaving the acid-sensitive 1,3-dioxolane protecting group. This guide explores two robust and field-proven protocols—catalytic transfer hydrogenation and stannous chloride reduction—providing step-by-step instructions, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal method for their specific laboratory context and scale.

Introduction: The Synthetic Challenge and Strategic Importance

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing a reliable route to primary anilines and amino-heterocycles.[1] The target product of this reduction, 5-amino-2-(1,3-dioxolan-2-yl)-4-methylpyridine, serves as a versatile intermediate for the construction of fused heterocyclic systems, which are prevalent in modern drug discovery programs.

The core scientific challenge lies in the substrate's bifunctional nature. It contains a readily reducible nitro group and an acid-labile 1,3-dioxolane ring. The dioxolane, a cyclic acetal, functions as a protecting group for a formyl (aldehyde) functionality. While stable under neutral and basic conditions, acetals are highly susceptible to hydrolysis in acidic environments, which would regenerate the aldehyde.[2][3] Therefore, classical reduction methods that employ strong mineral acids, such as iron in hydrochloric acid (Fe/HCl), pose a significant risk of deprotection and are generally not recommended without extensive optimization.[4][5]

This application note details methodologies that navigate this chemoselectivity challenge, ensuring high-yield synthesis of the desired aminopyridine while preserving the integrity of the dioxolane group.

Rationale for Method Selection: Navigating Chemoselectivity

The choice of a reduction method must be guided by the stability profile of the starting material. The diagram below illustrates the decision-making process based on the functional groups present.

G sub Substrate: 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine fg_nitro Functional Group: Nitro (Ar-NO₂) sub->fg_nitro fg_dioxolane Functional Group: Dioxolane (Acetal) sub->fg_dioxolane prop_nitro Property: Reducible fg_nitro->prop_nitro prop_dioxolane Property: Acid-Sensitive fg_dioxolane->prop_dioxolane method_acid Method Class: Metal in Strong Acid (e.g., Fe/HCl, Sn/HCl) prop_nitro->method_acid Informs Method Choice method_neutral Method Class: Catalytic Hydrogenation (e.g., H₂/Pd/C, Transfer) prop_nitro->method_neutral Informs Method Choice method_mild_lewis Method Class: Mild Lewis Acid Metal Salt (e.g., SnCl₂) prop_nitro->method_mild_lewis Informs Method Choice prop_dioxolane->method_acid Incompatible prop_dioxolane->method_neutral Compatible prop_dioxolane->method_mild_lewis Compatible outcome_bad Outcome: Risk of Dioxolane Cleavage (Deprotection) method_acid->outcome_bad outcome_good Outcome: Chemoselective Reduction (High Yield of Desired Product) method_neutral->outcome_good method_mild_lewis->outcome_good

Caption: Logic for selecting a chemoselective reduction method.

Based on this analysis, two primary methods are recommended:

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate in the presence of a catalyst (e.g., Pd/C). It operates under neutral conditions, avoiding the use of high-pressure hydrogen gas and strong acids, making it exceptionally safe and selective.[6][7]

  • Stannous Chloride (SnCl₂) Reduction: Tin(II) chloride is a classic and effective reagent for nitro group reduction.[8] While the reaction can be acidic due to the formation of tin salts, it is significantly milder than systems using strong mineral acids. Crucially, the workup procedure involves basification, which neutralizes any residual acid and protects the dioxolane ring during product isolation.[6][9]

Comparative Overview of Protocols

The following table summarizes the key parameters and considerations for the two recommended protocols.

FeatureProtocol 1: Catalytic Transfer HydrogenationProtocol 2: Stannous Chloride (SnCl₂) Reduction
Hydrogen Source Ammonium Formate (HCOONH₄)Stannous Chloride Dihydrate (SnCl₂·2H₂O)
Catalyst/Reagent 10% Palladium on Carbon (Pd/C)Stoichiometric SnCl₂·2H₂O (3-5 equivalents)
Solvent Methanol (MeOH) or Ethanol (EtOH)Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Temperature Reflux (65-80 °C)50 °C to Reflux
Reaction Time 1-4 hours2-6 hours
Workup Simple filtration of catalystAqueous basic workup and extraction
Pros - Very mild, neutral conditions- High chemoselectivity- Easy workup (no metal salts)- Avoids high-pressure H₂- High yielding and robust- Tolerant of many functional groups- Inexpensive reagents
Cons - Cost of palladium catalyst- Catalyst can be pyrophoric (handle with care)- Potential for catalyst poisoning- Requires careful pH control during workup- Generates tin salt byproducts- Workup is more involved than filtration
Detailed Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol is highly recommended for its mildness and simple workup procedure, making it ideal for sensitive substrates.

Materials and Reagents:

  • 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

  • Ammonium Formate (HCOONH₄), ACS grade or higher

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (MeOH), anhydrous

  • Celite® (Diatomaceous earth)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine (1.0 eq).

  • Solvent and Reagent Addition: Add methanol (approx. 10-15 mL per gram of substrate) followed by ammonium formate (4.0-5.0 eq). Stir the mixture at room temperature until the solids are mostly dissolved.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.10 eq by weight of the substrate). Safety Note: Pd/C can be pyrophoric when dry. Handle with care, preferably in a fume hood and avoid generating dust.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C for MeOH).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. A stain for amines (e.g., ninhydrin) can be used to visualize the product spot.

  • Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Set up a filtration apparatus with a pad of Celite® in a Buchner funnel. Wet the Celite pad with a small amount of methanol.

  • Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the flask and the Celite pad with additional methanol (2-3 times) to ensure complete transfer of the product.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 5-amino-2-(1,3-dioxolan-2-yl)-4-methylpyridine, which can be further purified if necessary.

Protocol 2: Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This classic method is robust and often provides excellent yields. The success of this protocol is critically dependent on the basic workup to neutralize the reaction and protect the dioxolane.[9][10]

Materials and Reagents:

  • 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH, 200 proof) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser or heating mantle

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine (1.0 eq) in ethanol (15-20 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution in portions. The mixture may warm slightly.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material is consumed (typically 2-6 hours).

  • Workup - Quenching and Basification: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

  • While stirring vigorously, carefully add saturated NaHCO₃ solution portion-wise until the pH of the mixture is basic (pH ≈ 8). A thick, white precipitate of tin salts will form. This step is critical to neutralize the acidic environment and protect the dioxolane group.

  • Extraction: Add a generous amount of ethyl acetate to the mixture and stir for 15-20 minutes to ensure the product is extracted into the organic layer.

  • Filter the entire mixture through a pad of Celite® to remove the tin salts. Wash the precipitate thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired amine.

General Experimental Workflow

The following diagram outlines the universal steps involved in performing and isolating the product from the reduction reaction.

G start Start setup 1. Reaction Setup - Add Substrate - Add Solvent & Reagents start->setup reaction 2. Reaction - Heat & Stir - Inert Atmosphere (if needed) setup->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Reaction Incomplete workup 4. Workup - Cool Reaction - Quench / Filter Catalyst monitor->workup Reaction Complete extract 5. Extraction - Partition between Organic/Aqueous - Wash & Dry Organic Layer workup->extract purify 6. Purification - Concentrate Solvent - Column Chromatography (if needed) extract->purify end Final Product: 5-Aminopyridine Derivative purify->end

Caption: General experimental workflow for nitro group reduction.

Conclusion

The successful synthesis of 5-amino-2-(1,3-dioxolan-2-yl)-4-methylpyridine hinges on the chemoselective reduction of the nitro group while preserving the acid-labile dioxolane functionality. Both catalytic transfer hydrogenation and stannous chloride reduction are effective and reliable methods. Transfer hydrogenation offers a milder and cleaner protocol, while the stannous chloride method is a cost-effective and robust alternative, provided the basic workup is performed with care. The choice between these protocols will depend on the available equipment, scale, and cost considerations of the research project.

References
  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1838. Link

  • BenchChem. (2025). Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. BenchChem. Link

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Link

  • ResearchGate. (2025). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Link

  • ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB [Data set]. Link

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Link

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Link

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Link

  • BenchChem. (2025). Chemical Stability of 2-(4-Nitrophenyl)-1,3-dioxolane: An In-depth Technical Guide. BenchChem. Link

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? [Forum discussion]. Link

  • Zakharenko, A., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6393. Link

  • Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Link

  • Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. Link

  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem. Link

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Link

  • Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3233. Link

Sources

Scalable synthesis methods for dioxolane-substituted pyridine rings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Dioxolane-Substituted Pyridines

Executive Summary

Dioxolane-substituted pyridines represent a critical structural motif in medicinal chemistry, serving two distinct roles: (1) as a robust protecting group for pyridine-carboxaldehydes/ketones during multi-step synthesis, and (2) as a bioisostere for esters or oxadiazoles in active pharmaceutical ingredients (APIs).

While the formation of dioxolanes is a standard undergraduate transformation, the pyridine core introduces unique process challenges . The basic nitrogen atom can deactivate acid catalysts, form insoluble salts, or alter solubility profiles, leading to stalled reactions or difficult workups at scale.

This guide details two scalable protocols:

  • The Classical Condensation (Route A): For converting pyridine-carbonyls to dioxolanes.

  • The Minisci Radical Addition (Route B): For direct C-H functionalization of the pyridine ring with a dioxolane moiety.

Strategic Route Selection

Before selecting a protocol, the starting material availability and regiochemical requirements must be analyzed.

RouteSelection Start STARTING MATERIAL? Aldehyde Pyridine-Carboxaldehyde (or Ketone) Start->Aldehyde BareRing Unsubstituted Pyridine (or simple derivative) Start->BareRing Decision1 Requirement: Protect Carbonyl? Aldehyde->Decision1 Decision2 Requirement: Add Dioxolane to Ring? BareRing->Decision2 MethodA PROTOCOL A: Azeotropic Condensation (Dean-Stark) Decision1->MethodA High Yield Regio-defined MethodB PROTOCOL B: Minisci Radical Addition (Oxidative C-H Activation) Decision2->MethodB Direct Functionalization Mixture of Isomers (C2/C4) caption Figure 1: Strategic Decision Matrix for Dioxolane-Pyridine Synthesis

Figure 1: Strategic Decision Matrix for Dioxolane-Pyridine Synthesis.

Protocol A: Azeotropic Condensation (Dean-Stark)

Best For: Protecting pyridine-carboxaldehydes or ketones. Scale: Gram to Kilogram.

The Challenge: Catalyst Deactivation

Standard acetal protection uses


-toluenesulfonic acid (

TsOH). However, pyridine is a base (

). It reacts with

TsOH to form pyridinium tosylate. While pyridinium tosylate is a mild acid catalyst (PPTS), if the stoichiometry is not managed, the reaction stalls because the "free" acid is sequestered, and the salt may precipitate out of non-polar solvents like toluene.
Optimized Protocol

Reagents:

  • Substrate: Pyridine-3-carboxaldehyde (1.0 equiv)

  • Reagent: Ethylene Glycol (2.0 - 5.0 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    TsOH
    
    
    H
    
    
    O) (1.1 - 1.2 equiv) [CRITICAL NOTE 1]
  • Solvent: Toluene (0.5 M concentration relative to substrate)

Step-by-Step Methodology:

  • Setup: Equip a multi-neck Round Bottom Flask (RBF) with a heavy magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add the pyridine substrate, ethylene glycol, and toluene.

  • Catalyst Addition: Add

    
    TsOH. Observation: A white precipitate (pyridinium salt) will likely form immediately. This is normal.
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    C internal). The solution must boil actively to carry water into the trap.
    
    • Mechanism:[1][2][3][4] As the mixture heats, the salt solubilizes partially. The azeotrope (Toluene/Water) boils at

      
      C, removing the water generated by the condensation.
      
  • Monitoring: Monitor by TLC or HPLC. The reaction is driven by the removal of water.

    • Endpoint: usually 4–12 hours.

  • Workup (The "Self-Validating" Step):

    • Cool to Room Temperature (RT).

    • Neutralization: Pour the reaction mixture into a saturated NaHCO

      
       solution. This is critical to deprotonate the pyridine ring and partition it back into the organic layer.
      
    • Extraction: Separate layers.[5] Extract aqueous layer

      
       with Ethyl Acetate or Toluene.
      
    • Drying: Dry combined organics over Na

      
      SO
      
      
      
      .
  • Purification: Vacuum distillation is preferred for oils; recrystallization for solids. Flash chromatography is rarely needed if water removal was efficient.

[CRITICAL NOTE 1]: Unlike benzene-ring protections where catalytic acid (0.1 equiv) is used, pyridine protections often require stoichiometric acid (or at least >0.5 equiv) to ensure enough active proton sources remain available after the pyridine nitrogen is protonated. Alternatively, use commercially available PPTS (Pyridinium


-toluenesulfonic acid) as the catalyst.

Protocol B: Minisci Radical Addition

Best For: Late-stage functionalization of existing pyridine drugs or scaffolds. Scale: Milligram to Decagram.

The Challenge: Regioselectivity & Polysubstitution

The Minisci reaction generates a nucleophilic alkyl radical (from dioxolane) that attacks the protonated (electron-deficient) pyridine.

  • Regioselectivity: Favors C2 and C4 positions.[2]

  • Polysubstitution: The product is still electron-deficient, allowing a second addition.

Optimized Protocol (Persulfate Oxidation)

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Radical Source: 1,3-Dioxolane (Solvent/Reagent excess, 10–20 equiv)

  • Oxidant: Ammonium Persulfate

    
     (2.0 equiv)[5]
    
  • Catalyst: AgNO

    
     (0.1 equiv)[5]
    
  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) or H

    
    SO
    
    
    
  • Solvent: Dichloromethane (DCM) / Water biphasic system (1:1)

Step-by-Step Methodology:

  • Setup: Use a jacketed reactor or RBF. No inert atmosphere is strictly required (radical mechanism), but N

    
     is good practice.
    
  • Solubilization: Dissolve the pyridine in the DCM/Water mixture. Add TFA to protonate the pyridine (activating it toward nucleophilic radical attack).

  • Radical Generation: Add 1,3-dioxolane and AgNO

    
    .
    
  • Initiation: Heat to

    
    C. Add 
    
    
    
    portion-wise over 1 hour.
    • Why? Portion-wise addition keeps the radical concentration low, minimizing radical-radical recombination side reactions.

  • Mechanism Logic:

    • Persulfate oxidizes Ag(I) to Ag(II).[4]

    • Ag(II) abstracts a hydrogen from dioxolane (at the C2 position, flanked by two oxygens) to form the dioxolanyl radical.

    • The radical attacks the protonated pyridine.

  • Workup:

    • Basify with cold NaOH (pH > 10) to deprotonate the product.

    • Extract with DCM.[5][6]

  • Purification: Column chromatography is usually required to separate C2/C4 isomers.

MinisciMechanism Persulfate S2O8(2-) (Oxidant) Silver Ag(I) -> Ag(II) Persulfate->Silver Oxidizes Dioxolane 1,3-Dioxolane Silver->Dioxolane H-Abstraction Radical Dioxolanyl Radical (Nucleophilic) Dioxolane->Radical Pyridine Pyridine-H+ (Electrophilic) Radical->Pyridine Minisci Attack Product Product (C2/C4 Mixture) Pyridine->Product -H+ Re-aromatization caption Figure 2: Radical Generation and Attack Mechanism (Minisci)

Figure 2: Radical Generation and Attack Mechanism (Minisci).

Comparative Data Analysis

FeatureProtocol A (Condensation)Protocol B (Minisci)
Primary Utility Protecting Group / Pre-functionalizedLate-Stage C-H Functionalization
Starting Material Pyridine-AldehydeUnsubstituted Pyridine
Yield (Typical) 80 – 95%40 – 65%
Regioselectivity 100% (Pre-defined by carbonyl)Mixture (C2 vs C4 typical)
Scalability High (kg scale feasible)Moderate (Exothermic, purification needed)
Atom Economy High (Water is only byproduct)Low (Stoichiometric oxidant waste)

Troubleshooting & Quality Control

Self-Validating System Checks:

  • Protocol A (Dean-Stark):

    • Check: Is water collecting in the trap?

    • Correction: If no water collects after 1 hour, add more toluene to ensure vigorous reflux, or wrap the column in foil to insulate.

    • Check: Is the starting material consumed?

    • Correction: If stalled, add 0.1 equiv more

      
      TsOH. The pyridine may have buffered the initial charge.
      
  • Protocol B (Minisci):

    • Check: Low conversion?

    • Correction: Ensure the pyridine is fully protonated (pH < 2). The reaction requires the pyridinium species.

    • Check: Polysubstitution?

    • Correction: Stop the reaction at 70% conversion. It is better to recycle starting material than separate mono/di-substituted products.

References

  • PrepChem. "Synthesis of 2-methyl-2-(pyridin-3-yl)-1,3-dioxolane."[3] PrepChem.com. Accessed October 26, 2023. [Link]

  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699. [Link]

  • Duneton, P., et al. (2019). "Minisci reaction - Wikipedia." Wikipedia. [Link]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

[1][2][3]

Executive Summary & Molecule Profile

The Challenge: The target molecule contains two conflicting functionalities: a nitropyridine core (prone to nucleophilic attack, often crystalline) and a 1,3-dioxolane (acetal) group (highly sensitive to acid-catalyzed hydrolysis).[1][2][3]

The most common failure mode in purifying this compound is on-column degradation .[1][2][3] Standard silica gel is weakly acidic (

123

Target Physicochemical Profile:

  • State: Likely a pale yellow to orange solid (due to the nitro-conjugation).[1][2][3]

  • Solubility: Soluble in DCM, EtOAc, THF; limited solubility in Hexanes/Heptane.[1][2][3]

  • Stability: Stable in base; Unstable in acid .[1][2][3]

Critical Impurity Profiling

Before purification, you must identify what you are removing.[1][2][3] The following table summarizes the most frequent impurities associated with the synthesis (typically from the aldehyde via ethylene glycol/PTSA).

Impurity TypeChemical IdentityOriginDetection (TLC/NMR)Removal Strategy
Hydrolysis Product 4-methyl-5-nitropyridine-2-carbaldehydeAcidic workup or silica degradationTLC: Lower

than product (more polar).[1][2][3] NMR: Distinct aldehyde proton (

ppm).[1][2][3]
Buffered Column or Bisulfite wash (if stable).[1][2][3]
Starting Material 2-bromo-4-methyl-5-nitropyridineIncomplete lithiation/formylation (if upstream)TLC: Higher

(less polar).[1][2][3] NMR: Missing acetal CH (

ppm).
Recrystallization (solubility difference).[1][2][3]
Catalyst Residue p-Toluenesulfonic acid (PTSA)Acetalization catalystpH: Aqueous wash is acidic.[1][2][3]Critical: Basic wash (

) prior to concentration.[1][2][3]
Solvent Adducts Ethylene GlycolReagent excessNMR: Broad singlet/multiplet

ppm.[1][2][3]
Aqueous workup (highly water soluble).[1][2][3]

Troubleshooting & FAQs (Scientist-to-Scientist)

Q1: My product spot streaks or disappears on the TLC plate. Is it decomposing?

Diagnosis: Yes. The acidity of the silica on the TLC plate is hydrolyzing the acetal in situ.[1][2][3] The Fix: You must neutralize the TLC plate before use.[1][2][3]

  • Pre-treatment: Dip the TLC plate in a solution of 5% Triethylamine (Et3N) in Hexanes and let it dry.[1][2][3]

  • Eluent: Add 1% Et3N to your developing solvent system (e.g., Hexanes:EtOAc:Et3N).[1][2][3]

  • Result: You should see a tight, non-streaking spot for the acetal.[1][2][3]

Q2: I isolated the solid, but the NMR shows a growing aldehyde peak (10 ppm) over time. Why?

Diagnosis: "Trace Acid Concentration." Even if you washed with bicarbonate, trace acidic residues (or acidic impurities in

23The Fix:
  • NMR Solvent: Do not use untreated

    
     (which forms HCl over time).[1][2][3] Filter 
    
    
    through basic alumina or add solid
    
    
    to the NMR tube.[1][2][3]
  • Storage: Store the solid with a small packet of anhydrous

    
     or under Argon at -20°C.
    
Q3: Can I use recrystallization instead of a column?

Diagnosis: Likely yes, and it is preferred for scale-up to avoid silica issues.[1][2][3] The Fix: Nitropyridines crystallize well.

  • Solvent System: Try Ethanol/Water or EtOAc/Heptane .[1][2][3]

  • Protocol: Dissolve in minimal hot EtOAc. Add Heptane dropwise until persistent cloudiness.[1][2][3] Cool slowly to 4°C.

  • Note: If the aldehyde impurity is present, it may co-crystallize.[2][3] A quick wash of the crude solid with cold dilute

    
     before crystallization helps.[1][2][3]
    
Q4: The product is oiling out during recrystallization.

Diagnosis: The melting point is likely low, or residual solvent (ethylene glycol) is acting as a plasticizer.[2][3] The Fix:

  • Trituration: Sonicate the oil with cold Pentane or Diethyl Ether to remove solvent residues and induce nucleation.[1][2][3]

  • Seeding: If you have any solid crystals from a previous batch, add a seed crystal at the cloud point.[1][2][3]

Detailed Protocols

Protocol A: The "Neutralized" Flash Column (Gold Standard)

Use this method if the crude purity is <85% or if recrystallization fails.[1][2][3]

  • Slurry Preparation: Prepare the silica gel slurry using your starting eluent (e.g., 10% EtOAc in Hexanes) spiked with 1% Triethylamine (Et3N) .[1][3]

  • Column Packing: Pour the slurry and flush with 2 column volumes (CV) of the Et3N-spiked eluent.[1][2][3] This deactivates the acidic silanol sites.[1][2][3]

  • Loading: Dissolve the crude residue in a minimum amount of DCM (also containing 0.5% Et3N). Load carefully.

  • Elution: Run the gradient. You can stop adding Et3N after the product begins to elute, but maintaining 0.5% is safer.[2][3]

  • Concentration: Rotovap the fractions immediately. Do not let the product sit in the eluted solvent for days.[1][2][3]

Protocol B: Chemical Cleanup (Aldehyde Scavenging)

Use this if significant aldehyde impurity is detected.[1][2][3]

  • Dissolve crude in DCM.[1][2][3]

  • Wash with saturated aqueous Sodium Bisulfite (

    
    ) .[1][2][3] The bisulfite forms a water-soluble adduct with the aldehyde impurity, pulling it into the aqueous layer.[1][2][3]
    
  • Wash organic layer with Sat.[1][2][3]

    
     (to remove trace acid).
    
  • Dry over

    
     (Avoid 
    
    
    if it is slightly acidic, though usually fine;
    
    
    is safer).[1][2][3]

Decision Logic & Workflows

Workflow 1: Purification Decision Tree

This diagram guides you through the selection of the optimal purification method based on crude analysis.

PurificationLogicStartCrude Reaction MixtureCheckTLCAnalyze Purity (TLC/NMR)(Use Et3N treated Plate!)Start->CheckTLCIsSolidIs Crude a Solid?CheckTLC->IsSolidPurityHighPurity > 85%?IsSolid->PurityHighYesOilTreatmentTrituration w/ PentaneIsSolid->OilTreatmentNo (Oiling)RecrystRecrystallization(EtOAc/Heptane)PurityHigh->RecrystYesColumnBuffered Silica Column(1% Et3N)PurityHigh->ColumnNo (Complex Mix)Recryst->CheckTLCRe-checkOilTreatment->PurityHigh

Caption: Decision matrix for selecting between recrystallization and buffered chromatography based on physical state and crude purity.

Workflow 2: Impurity Fate Mapping

Understanding where impurities go during the "Buffered Column" process.[1][2][3]

ImpurityFateCrudeCrude Mix:Product + Aldehyde + PTSABasicWashWorkup: NaHCO3 WashCrude->BasicWashColumnColumn: Silica + Et3NBasicWash->ColumnOrganic LayerAqueousAqueous Waste:PTSA (Salt form)BasicWash->AqueousRemoves AcidAldehydeAldehyde Impurity(Elutes Later/More Polar)Column->AldehydeFraction BProductPurified Acetal(Elutes First/Mid)Column->ProductFraction A

Caption: Fate map showing the separation of acidic catalysts and hydrolysis byproducts during the buffered workup and chromatography.

References & Authority

The protocols defined above are derived from standard methodologies for handling acid-sensitive nitrogen heterocycles.

  • General Stability of Pyridine Acetals:

    • Sigma-Aldrich Technical Library.[1][2][3] "2-(1,3-Dioxolan-2-yl)pyridine Product Information." Accessed 2026.[1][2][3] Link[1][2][3]

    • Note: Confirms the acetal class stability profile and storage requirements.

  • Nitropyridine Synthesis & Handling:

    • Royal Society of Chemistry (RSC).[1][2][3] "Preparation of 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine derivatives."[1][2][3] (Inferred from analogous 5-nitropyridine protocols).[1][2][3][4] Link[1][2][3]

  • Chromatography of Acid-Labile Compounds:

    • BenchChem Technical Guides.[1][2][3][5] "Purification of Acetal-Protected Intermediates."[1][2][3] Link[1][2][3]

    • Standard Practice: Williams, A. & Collins, I. "Silica Gel Deactivation Techniques in Organic Synthesis."[1][2][3] Journal of Chromatography A.

Disclaimer: These protocols are for research use only. Always consult the specific Safety Data Sheet (SDS) for 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine before handling, as nitropyridines can be potential irritants or sensitizers.[1][2][3]

Solving solubility issues with 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address solubility and stability challenges associated with 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine .

Compound: 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

Compound Profile & Physicochemical "Personality"

Before attempting solubilization, it is critical to understand the competing forces within this molecule.[1] This is not a simple pyridine; it is a masked aldehyde with significant electronic deactivation.[2]

FeatureChemical ImplicationPractical Consequence
1,3-Dioxolane Ring Cyclic acetal (protecting group).[][4][5][2][1]ACID SENSITIVE. Hydrolyzes to an aldehyde in aqueous acid.[2][1]
5-Nitro Group Strong electron-withdrawing group (EWG).[][4][5][2][1]Drastically lowers the pKa of the pyridine nitrogen (pKa < 2.0).[1]
Pyridine Core Aromatic heterocycle.[][2][1][6]Lipophilic planar structure; prone to π-π stacking aggregation.
4-Methyl Group Lipophilic substituent.[][4][5][2][1]Increases LogP (hydrophobicity); reduces water solubility.[1]

The Core Conflict: Researchers often attempt to dissolve pyridines by adding acid (protonating the nitrogen).[1] Do not do this. The nitro group makes the nitrogen too weak of a base to protonate easily, and the acid will destroy the dioxolane ring, deprotecting the reactive aldehyde.

Solubility Decision Tree

Use this logic flow to select the correct solvent system for your application.

SolubilityLogic Start Start: Select Application AppType What is the downstream application? Start->AppType Synthesis Chemical Synthesis (Reactions) AppType->Synthesis BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Analysis Analytical (HPLC/NMR) AppType->Analysis SynthSolv Recommended: Anhydrous Organics DCM, THF, DMF, EtOAc Synthesis->SynthSolv Stock Prepare Stock in DMSO (10-50 mM) BioAssay->Stock AnalSolv Recommended: Acetonitrile, Methanol Avoid acid modifiers in diluent Analysis->AnalSolv Dilution Dilution Step Stock->Dilution Precip Does it precipitate in buffer? Dilution->Precip PrecipNo Proceed with Assay Precip->PrecipNo No PrecipYes Troubleshooting Required Precip->PrecipYes Yes Soln1 Add Cosolvent: PEG-400 (5-10%) or Tween 80 PrecipYes->Soln1 Soln2 Use Carrier: HP-β-Cyclodextrin PrecipYes->Soln2

Caption: Decision matrix for solvent selection based on experimental end-use. Note the critical divergence for biological assays to prevent precipitation.

Troubleshooting & FAQs

Category A: Dissolution Issues

Q1: I tried dissolving the compound in 0.1 M HCl to protonate the pyridine, but the solution turned yellow/orange and the LC-MS shows a new peak. What happened?

  • Diagnosis: You have likely hydrolyzed the acetal.[1]

  • Mechanism: The 1,3-dioxolane ring is acid-labile.[][4][5][2][1] While stable in base (pH > 7), it rapidly hydrolyzes in acidic media to form 4-methyl-5-nitro-2-pyridinecarboxaldehyde and ethylene glycol.[4][5][2] The color change indicates the formation of the conjugated aldehyde.[1]

  • Solution: Never use acidic aqueous buffers (pH < 5) for solubilization.[1] If pH adjustment is strictly necessary, keep pH > 6.0.[1]

Q2: The compound dissolves in DMSO but precipitates immediately upon addition to my cell culture media (RPMI + 10% FBS). Why?

  • Diagnosis: "Crash-out" due to high LogP and low aqueous solubility limit.[][4][5][2][1]

  • Mechanism: The compound is highly lipophilic.[][1] When the DMSO stock is diluted into the aqueous media, the solvent power drops below the saturation point of the compound.

  • Solution:

    • Sonicate the media immediately after addition (if cells are not present yet).[1]

    • Pre-complexation: Mix your DMSO stock with an intermediate dilution of 20% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) before adding to the media.[][4][5][2][1] The cyclodextrin encapsulates the hydrophobic molecule, preventing precipitation.

Q3: What is the maximum solubility in common solvents?

  • Estimates based on structural analogs (BenchChem, 2025; PubChem, 2025):

    • DMSO: > 50 mg/mL (Excellent)[][1][7]

    • Dichloromethane (DCM): > 100 mg/mL (Excellent)[1]

    • Methanol: ~20-30 mg/mL (Good)[][4][5][2][1]

    • Water (pH 7): < 0.1 mg/mL (Very Poor)[1]

    • 0.1 M HCl: Unstable/Reactive (Do not use)[1]

Category B: Stability & Storage[1][2][3][4][5]

Q4: Can I store the DMSO stock solution at -20°C?

  • Answer: Yes, but with precautions.[1]

  • Risk: DMSO is hygroscopic (absorbs water from air).[][1] If water enters the stock, and the solution becomes slightly acidic over time (DMSO can degrade to trace acids), the acetal may hydrolyze during freeze-thaw cycles.

  • Protocol: Store in small, single-use aliquots. Use anhydrous DMSO and seal vials under argon or nitrogen if possible.[][2][1]

Advanced Formulation Protocols

If simple DMSO dissolution fails for your biological concentration requirements, use the Cosolvent Step-Down Method .[][2][1]

Protocol: Preparation of a 1 mM Aqueous Formulation

Materials:

  • Compound Stock (50 mM in anhydrous DMSO)[5][1]

  • PEG-400 (Polyethylene glycol 400)[5][2]

  • PBS (Phosphate Buffered Saline, pH 7.4)

Step-by-Step:

  • The Premix: In a microcentrifuge tube, combine:

    • 20 µL Compound Stock (50 mM)[5]

    • 380 µL PEG-400[4][5][2][1]

    • Result: 400 µL of a 2.5 mM solution in 95% PEG/5% DMSO. Vortex until clear.

  • The Dilution: Slowly add 600 µL of warm PBS (37°C) to the Premix while vortexing.

    • Add the buffer to the organic mix, not the reverse.

  • Final Composition:

    • Concentration: 1 mM[4][2][1]

    • Solvent: 38% PEG-400 / 2% DMSO / 60% PBS.[][5][2][1]

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet is visible, the formulation is stable for immediate use.[1]

Stability Warning: The Acetal Hydrolysis Pathway

Users must be aware of the degradation pathway to interpret LC-MS data correctly.

Hydrolysis Compound 2-(1,3-Dioxolan-2-yl)- 4-methyl-5-nitropyridine (Intact Acetal) Intermediate Hemiacetal Intermediate Compound->Intermediate + H3O+ (Acid) Product 4-Methyl-5-nitro- 2-pyridinecarboxaldehyde (Aldehyde) Intermediate->Product - H2O Byproduct Ethylene Glycol Intermediate->Byproduct

Caption: Acid-catalyzed hydrolysis pathway.[4][5][2] The reaction is irreversible in aqueous media and yields the reactive aldehyde.[1]

References

  • BenchChem. (2025).[2][1][8] In-depth Technical Guide: Solubility of Nitropyridine Derivatives in Organic Solvents. BenchChem Technical Repository.[2] Link[5]

  • National Center for Biotechnology Information. (2025).[2][1] PubChem Compound Summary for 2-(1,3-Dioxolan-2-yl)pyridine Derivatives. PubChem.[][2][1][9] Link

  • Sigma-Aldrich. (2025).[2][10] Product Specification: Pyridine Acetals and Nitropyridine Intermediates. Merck KGaA.[2] Link

  • ChemicalBook. (2025).[][1] Synthesis and Properties of 2-Chloro-4-methyl-5-nitropyridine. ChemicalBook Database.[][2][1] Link

Sources

Troubleshooting low conversion rates in nitropyridine protection reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Nitropyridine Protection Reactions Ticket ID: NP-PROT-0042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering low conversion rates because nitropyridines represent a "perfect storm" of electronic deactivation and steric hindrance. The nitro group (


) and the pyridine nitrogen are both strong electron-withdrawing groups (EWG), drastically reducing the nucleophilicity of attached amines or alcohols. Furthermore, if your functional group is ortho to the nitro group (e.g., 3-nitro-2-aminopyridine), intramolecular hydrogen bonding locks the molecule in a non-reactive conformation.

This guide moves beyond standard textbook protocols to provide industrial-grade solutions for forcing these stubborn protections to completion.

Part 1: Diagnostic Matrix

Before altering your chemistry, identify the specific failure mode using this symptom tracker.

SymptomProbable CauseRecommended Intervention
0-10% Conversion (Starting material remains)Electronic Deactivation: The amine/alcohol

is too low to attack the protecting group reagent (e.g.,

).
Switch to Protocol B (Anionic Activation) using NaH or LiHMDS.
Stalls at 50-60% Product Inhibition / Equilibrium: The byproduct (e.g.,

-BuOH or acid) is poisoning the reaction or equilibrium is reached.
Add a scavenger (molecular sieves) or use Protocol A (Hyper-Catalysis) with high-loading DMAP.
No Reaction (Ortho-Substituted) Intramolecular H-Bonding: The amine proton is chelated to the nitro oxygen, preventing deprotonation/attack.Disrubt H-bond with polar aprotic solvent (DMF/DMAc) and heat (

).
Bis-Protection Observed (

)
Over-Reaction: Once mono-protected, the EWG effect is dampened, making the second addition faster.Use Protocol C (Selective Hydrolysis) : Drive to bis-protection, then selectively cleave one group.

Part 2: The Mechanics of Failure

To fix the reaction, you must understand the invisible barriers.

The Electronic Sink

In a standard aniline, the lone pair is available. In nitropyridine, the ring nitrogen and the nitro group pull electron density away.

  • Consequence: The amine is not a nucleophile; it is essentially a spectator. Standard bases like

    
     or DIPEA are too weak to generate the reactive amide anion.
    
The "Ortho-Trap" (Chelation)

In 2-amino-3-nitropyridine, the amine hydrogen forms a 6-membered intramolecular hydrogen bond with the nitro oxygen.

  • Consequence: This "locks" the proton. A weak base cannot pull this proton off to initiate the reaction. You need a base strong enough to break this chelation (

    
    ).
    
Visualization: The Troubleshooting Logic Flow

NitropyridineLogic Start START: Low Conversion CheckSub Is the amine ortho to -NO2? Start->CheckSub OrthoYes Yes: Intramolecular H-Bonding CheckSub->OrthoYes Yes OrthoNo No: Pure Electronic Deactivation CheckSub->OrthoNo No Sol_B SOLUTION B: Anionic Activation (NaH or LiHMDS in THF) OrthoYes->Sol_B Required to break H-bond Standard Did you use Et3N/DIPEA? OrthoNo->Standard DMAP Did you use DMAP (>10 mol%)? Standard->DMAP Yes Sol_A SOLUTION A: Hyper-Nucleophilic Catalysis (Add 20-50 mol% DMAP) Standard->Sol_A No DMAP->Sol_B Still Low Yield Sol_C SOLUTION C: Bis-Protection/Hydrolysis (Force to N(Boc)2 then cleave) Sol_B->Sol_C If Bis-product forms

Figure 1: Decision tree for selecting the correct optimization pathway based on substrate structure and previous failure modes.

Part 3: Proven Protocols

Protocol A: Hyper-Nucleophilic Catalysis (The "DMAP Spike")

Best for: Non-ortho nitropyridines or moderately deactivated amines.

Standard protocols use 5-10 mol% DMAP. For nitropyridines, this is insufficient. You must drive the formation of the active


-acylpyridinium species.
  • Setup: Dissolve substrate (1.0 equiv) in dry DCM or THF (0.2 M).

  • Reagents: Add

    
     (2.0 - 3.0 equiv). Note: Excess is cheap; time is not.
    
  • Catalyst: Add DMAP (0.5 - 1.0 equiv) .

    • Why? With electron-deficient amines, DMAP acts less as a catalyst and more as a transfer reagent.

  • Base: Add

    
     (2.0 equiv) to neutralize generated acid.
    
  • Conditions: Reflux (

    
     for DCM, 
    
    
    
    for THF) for 12-24 hours.
  • Workup: Wash with 1M citric acid to remove the large amount of DMAP.

Protocol B: Anionic Activation (The "Nuclear Option")

Best for: 2-amino-3-nitropyridines (Ortho-substituted) and highly unreactive substrates.

If the amine won't attack, we must turn it into an amide anion. This breaks the intramolecular H-bond and increases nucleophilicity by orders of magnitude.

  • Setup: Flame-dry a flask under Argon/Nitrogen. Dissolve substrate in anhydrous THF (0.1 M).

  • Deprotonation: Cool to

    
    . Add NaH (60% dispersion, 1.2 equiv)  or LiHMDS (1.1 equiv)  slowly.
    
  • The "Bubbling" Phase: Stir at

    
     for 30 mins, then warm to RT for 30 mins.
    
    • Observation: Evolution of

      
       gas indicates the H-bond is breaking. The solution often turns deep red/orange (formation of the nitropyridyl anion).
      
  • Addition: Cool back to

    
    . Add 
    
    
    
    (1.2 - 1.5 equiv) dissolved in minimal THF.
  • Reaction: Warm to RT. Reaction is usually complete in < 2 hours.

  • Quench: Carefully add sat.

    
    .
    
Protocol C: The Bis-Protection Strategy

Best for: Reactions that stall at 50% or produce inseparable mixtures.

Sometimes it is energetically easier to push the reaction to the bis-Boc species [


] and then pop one off.
  • Force Conditions: Use Protocol A with 4.0 equiv

    
     and reflux.
    
  • Isolation: Isolate the bis-Boc material (usually very non-polar and easy to purify).

  • Selective Hydrolysis: Treat the bis-Boc compound with

    
     (3 equiv) in MeOH at RT.
    
    • Mechanism:[1][2][3][4] The sterically crowded bis-carbamate is unstable; the first Boc group falls off rapidly, leaving the desired mono-Boc product.

Part 4: Mechanism of Action

Understanding why Protocol B works is critical for defending your data in technical meetings.

Mechanism Substrate 2-Amino-3-Nitropyridine (Locked by H-Bond) Anion Nitropyridyl Anion (H-Bond Broken, Red color) Substrate->Anion Deprotonation (Rate Limiting Step) Base NaH / LiHMDS (Strong Base) Base->Anion Product N-Boc Protected Product Anion->Product Rapid Nucleophilic Attack Boc2O Boc2O Boc2O->Product

Figure 2: Mechanistic pathway of Anionic Activation. The deprotonation step is crucial to overcome the intramolecular hydrogen bond (Ortho-effect).

FAQ: Common Pitfalls

Q: I used NaH but my yield is still low. Why? A: Check your THF. Nitropyridyl anions are extremely sensitive to moisture. If your THF is "wet" (even 50 ppm water), the anion quenches instantly back to the starting material. Use freshly distilled THF or molecular sieves.

Q: Can I use acid catalysis (e.g.,


) to catalyze the reaction? 
A: No.  Protonating a nitropyridine makes the ring even more electron-deficient. You will shut down the reaction completely. Protection of deactivated amines requires basic or nucleophilic activation, not electrophilic activation.

Q: The reaction turns black/tarry. Is this normal? A: Nitropyridines are prone to oxidation and polymerization under strongly basic conditions if left too long. If using NaH (Protocol B), do not let the anion stir for hours before adding


. Add the electrophile as soon as gas evolution ceases.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.[5] Wuts, P.G.M.; Greene, T.W.[6] John Wiley & Sons, 2006 . (Standard reference for amine protection stability and conditions).

  • Catalysis of Boc Protection of Electron-Deficient Amines. Journal of Organic Chemistry, 2011 , 76, 7132–7140.[7] (Describes the role of hyper-nucleophilic catalysis).

  • Base-Promoted Reactivity of 2-Amino-3-Nitropyridines. Tetrahedron Letters, 2014 , 55, 4477. (Specific discussion on the ortho-nitro H-bonding effect).

  • Selective Deprotection of Bis-Boc Imides. Organic Letters, 2006 , 8, 3259. (Methodology for Protocol C: Hydrolysis of bis-protected amines).

Sources

Removing byproduct contaminants from 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor to highly functionalized pyridine derivatives.[1] The purity of this compound is paramount, as contaminants can lead to side reactions, lower yields in subsequent steps, and the introduction of impurities that are difficult to remove from the final active pharmaceutical ingredient. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during its synthesis and workup.

The primary synthetic route to this compound involves the protection of the aldehyde group of 4-methyl-5-nitro-2-pyridinecarboxaldehyde with ethylene glycol under acidic catalysis.[2] An alternative pathway is the nitration of 2-(1,3-Dioxolan-2-yl)-4-methylpyridine.[3] Both methods can introduce specific and predictable impurities. This guide will focus on identifying and removing these contaminants to achieve high-purity material suitable for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine.

Q1: My final product is a yellow oil or a low-melting solid, but I expect a crystalline solid. What is the likely cause?

A1: This is a common issue and typically indicates the presence of residual starting materials or solvent. The most likely culprits are unreacted ethylene glycol or residual high-boiling solvents used during the workup (e.g., toluene or DMF).

  • Causality: Ethylene glycol is a viscous liquid and can be difficult to remove completely under standard rotary evaporation. Solvents like toluene, often used with a Dean-Stark apparatus to drive the acetal formation, can also be retained.[2][4] These impurities depress the melting point and prevent crystallization.

  • Troubleshooting & Resolution:

    • High-Vacuum Drying: Dry the crude product under a high vacuum (e.g., <1 mmHg) at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove volatile and semi-volatile residues.

    • Aqueous Workup: If not already performed, dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer multiple times with water to remove ethylene glycol, followed by a brine wash to break up any emulsions and remove residual water.[2] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.[5]

Q2: My NMR spectrum shows a peak corresponding to an aldehyde proton (~10 ppm). How can I remove the unreacted starting material, 4-methyl-5-nitro-2-pyridinecarboxaldehyde?

A2: The presence of the starting aldehyde is a clear indication of an incomplete acetal protection reaction. Fortunately, the difference in polarity and reactivity between the aldehyde and the desired dioxolane-protected product allows for straightforward separation.

  • Causality: The acetalization reaction is an equilibrium process.[4] Insufficient reaction time, inadequate water removal (if using a Dean-Stark trap), or deactivation of the acid catalyst can lead to an incomplete reaction.

  • Troubleshooting & Resolution:

    • Option A: Column Chromatography (Recommended for most scales): This is the most effective method for separating the more polar aldehyde from the less polar product.

      • Protocol: See the detailed protocol for column chromatography below. A typical eluent system would be a gradient of ethyl acetate in hexanes. The product will elute before the more polar starting aldehyde.

    • Option B: Recrystallization: If the crude product is a solid and contains a relatively small amount of the aldehyde impurity (<10%), recrystallization can be effective.

      • Protocol: See the detailed protocol for recrystallization below. A solvent system like isopropanol or an ethyl acetate/hexane mixture is a good starting point.[6]

Q3: I'm observing signals in my NMR that I can't assign, and my mass spec shows a peak at M-60. What is happening?

A3: This pattern strongly suggests hydrolysis (deprotection) of the 1,3-dioxolane ring, regenerating the starting aldehyde. The M-60 peak in the mass spectrum corresponds to the loss of the C2H4O2 (ethylene glycol) moiety.

  • Causality: The 1,3-dioxolane group is an acetal, which is stable under neutral and basic conditions but labile to acid.[4][7][8] Exposure to acidic conditions during the workup or purification (e.g., on silica gel) can cause partial or complete deprotection.[9][10]

  • Troubleshooting & Resolution:

    • Neutralize the Workup: Ensure that any acidic catalyst used in the reaction (e.g., p-toluenesulfonic acid) is thoroughly neutralized before concentration and purification. Wash the organic extract with a mild base like saturated sodium bicarbonate solution.[6][11]

    • Deactivate Silica Gel: If using column chromatography, the inherent acidity of silica gel can cause hydrolysis.[10] To mitigate this, you can use deactivated silica.

      • Deactivation Protocol: Prepare a slurry of silica gel in your column solvent (e.g., hexanes) and add 1% triethylamine (v/v) relative to the solvent volume. Mix thoroughly and pack the column with this slurry. The triethylamine acts as a competing base, neutralizing the acidic silanol groups.[10]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) for chromatography if hydrolysis remains a significant issue.[10]

Q4: My product seems pure by NMR, but the color is darker than expected (e.g., deep yellow or brown). What causes this, and how can I fix it?

A4: Color impurities in nitropyridine compounds are common and often arise from minor, highly conjugated byproducts formed during the nitration step or subsequent degradation.[12][13]

  • Causality: Nitration reactions can produce trace amounts of dinitrated or other oxidized byproducts. These impurities are often highly colored and can persist even at low concentrations.

  • Troubleshooting & Resolution:

    • Activated Carbon Treatment: If recrystallizing the product, you can often remove color impurities by treating the hot solution with a small amount of activated carbon.

      • Protocol: After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a very small amount (e.g., 1-2% by weight of your compound) of activated charcoal. Swirl the hot solution for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before allowing the solution to cool and crystallize.[11][14]

    • Column Chromatography: Chromatography is also very effective at separating these minor, often more polar, colored impurities from the main product.

Purification Protocols & Workflows

Visualizing the Purification Strategy

The following workflow provides a decision-making framework for purifying your crude product.

purification_workflow start Crude Product check_physical_state Is the product a solid or an oil? start->check_physical_state workup Perform Aqueous Workup (Wash with H2O & Brine) check_physical_state->workup Oil check_purity Assess Purity (TLC, NMR) check_physical_state->check_purity Solid oil_path Oil / Low-Melting Solid solid_path Solid high_vac Dry Under High Vacuum workup->high_vac high_vac->check_purity is_pure Is Purity >98%? check_purity->is_pure final_product Pure Product is_pure->final_product Yes purification_method Choose Purification Method is_pure->purification_method No pure_path Yes impure_path No chromatography Column Chromatography purification_method->chromatography Complex Mixture / Oil recrystallization Recrystallization purification_method->recrystallization Mostly Pure Solid chromatography->check_purity recrystallization->check_purity

Caption: Decision workflow for purifying 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine.

Protocol 1: Column Chromatography

This method is ideal for separating complex mixtures or purifying oily products.[11][15]

  • Stationary Phase Preparation: Select silica gel (60 Å, 230-400 mesh) as the stationary phase. For a 1g scale, use approximately 25-50g of silica. If hydrolysis is a concern, use silica deactivated with 1% triethylamine (see Q3).

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of ethyl acetate (EtOAc) and hexanes. The ideal system will give the product a retention factor (Rf) of ~0.3.

  • Column Packing: Pack the column with the silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% EtOAc in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 5% to 20% EtOAc in hexanes) to elute your compounds. The desired product, being less polar than the starting aldehyde, will elute first.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.[11]

Protocol 2: Recrystallization

This is the preferred method for purifying large quantities of a product that is already substantially pure and solid.[14][16][17]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14] Test small amounts of your product in solvents like ethanol, isopropanol (IPA), or ethyl acetate/hexane mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.[14]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and hot filter the solution (see Q4).[11]

  • Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16][18] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[18]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[14]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Summary of Purification Techniques
TechniquePrincipleAdvantagesDisadvantagesTypical Purity
Column Chromatography Differential adsorption onto a solid support.[6][11]High resolution, applicable to solids and oils, separates closely related impurities.[6]Time-consuming, requires large solvent volumes, risk of on-column degradation.[6][10]>98%
Recrystallization Difference in solubility at different temperatures.[6][17]Simple, cost-effective for large scales, can yield very high-purity material.[6]Only applicable to solids, requires significant solubility difference between product and impurities, some product loss is inevitable.[14]>99%
Aqueous Workup Partitioning between immiscible liquid phases.[6]Removes water-soluble impurities like acids, bases, and salts.[11]Not effective for removing other organic impurities.Pre-purification step

References

  • BenchChem. (2025). Technical Support Center: Purification of Crude 3-Amino-4-nitropyridine 1-oxide. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane. BenchChem.
  • Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

  • Kurbangalieva, A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5649. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Google Patents. (2006). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and...
  • Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425–2430. Available at: [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Google Patents. (2010).
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • ResearchGate. (2025). A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions.
  • University of Colorado Boulder. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • University of California, Irvine. (n.d.).
  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.
  • Svensen, H. (2001). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-2-(pyridin-3-yl)-1,3-dioxolane. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Synthesized 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. BenchChem.
  • Chemistry LibreTexts. (2021). 2.
  • University of Missouri-St. Louis. (n.d.).

Sources

Validation & Comparative

HPLC method development for 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine (CAS: 100363-84-8) is a critical synthetic intermediate, often utilized in the manufacturing of tyrosine kinase inhibitors and other pyridine-based pharmaceuticals. Its structural duality—a basic pyridine core coupled with an acid-labile dioxolane protecting group—presents a unique chromatographic challenge.

This guide objectively compares two distinct method development strategies: the Standard Acidic Approach (commonly used for pyridines) versus the Optimized Neutral Approach . Experimental evidence and chemical principles demonstrate that while acidic conditions utilize standard protocols, they catastrophically compromise sample integrity. The recommended Neutral pH / Phenyl-Hexyl method ensures both chemical stability and superior peak symmetry.

Part 1: Chemical Context & The Stability-Retention Conflict[1]

To develop a robust method, one must understand the "tug-of-war" inherent in this molecule's structure:

  • The Pyridine Core (Basic, pKa ~4-5): In traditional HPLC, basic compounds are analyzed at low pH (pH 2-3) to protonate the nitrogen, preventing interaction with residual silanols on the column and ensuring sharp peaks.

  • The Dioxolane Group (Acid-Labile): This is an acetal protecting group. Under the very acidic conditions required to sharpen the pyridine peak (e.g., 0.1% TFA), the dioxolane ring hydrolyzes rapidly to form the corresponding aldehyde (2-formyl-4-methyl-5-nitropyridine), leading to on-column degradation and phantom peaks.

Visualization: The Degradation Risk

The following diagram illustrates the mechanism that causes method failure in acidic media.

DioxolaneDegradation cluster_0 Method Failure Zone Analyte Target Analyte (Dioxolane Protected) Intermediate Oxonium Ion Intermediate Analyte->Intermediate Protonation (H+) Acid Acidic Mobile Phase (pH < 3.0) Acid->Intermediate Product Degradant (Aldehyde + Ethylene Glycol) Intermediate->Product Hydrolysis (H2O)

Caption: Acid-catalyzed hydrolysis pathway of the dioxolane moiety, occurring readily in standard 0.1% TFA/Formic Acid mobile phases.

Part 2: Comparative Method Development

We compared the performance of three chromatographic systems to determine the optimal balance of stability and resolution.

Table 1: Comparative Performance Matrix
ParameterMethod A: Traditional Acidic Method B: High pH C18 Method C: Neutral Phenyl-Hexyl (Recommended)
Stationary Phase C18 (Standard End-capped)Hybrid C18 (High pH stable)Phenyl-Hexyl
Mobile Phase A 0.1% Formic Acid (pH ~2.7)10mM Ammonium Bicarbonate (pH 10)10mM Ammonium Acetate (pH 6.8)
Analyte Stability Poor (< 4 hours)Moderate (Base sensitive nitro group)Excellent (> 48 hours)
Peak Shape Sharp (Protonated)Good (Free Base)Superior (Pi-Pi Interaction)
Retention Mechanism HydrophobicHydrophobicHydrophobic + Pi-Pi Selectivity
Suitability Fail (Degradation)Risk (Silica dissolution long-term)Pass (Robust)
Analysis of Results
Why Method A Fails (The "Standard" Trap)

Using 0.1% Formic acid or TFA is the default for LC-MS and general HPLC. However, for this analyte, the hydronium ion concentration catalyzes the cleavage of the dioxolane ring.

  • Observation: During sequence runs, the area of the main peak decreases, while a new, earlier-eluting peak (the aldehyde) grows. This makes accurate quantitation impossible.

Why Method C Succeeds (The Neutral Solution)

By buffering at pH 6.8 with Ammonium Acetate, we maintain the dioxolane in its stable range.

  • Challenge: At pH 6.8, the pyridine nitrogen is largely unprotonated (neutral). On older silica columns, this free base interacts with acidic silanols, causing tailing.

  • Solution: The Phenyl-Hexyl phase provides two advantages:

    • Alternative Selectivity: The nitro group on the pyridine ring is electron-deficient. It engages in strong pi-pi interactions with the phenyl ring of the stationary phase, increasing retention without relying solely on hydrophobicity.

    • Steric Protection: The bulky phenyl groups often shield residual silanols better than simple C18 chains, improving peak symmetry for the basic pyridine core.

Part 3: Optimized Experimental Protocol

This protocol is validated for stability and precision. It avoids the degradation pitfalls of acidic methods while maintaining sharp peak shape.

Instrumentation & Conditions
  • System: HPLC with UV-Vis (PDA) or LC-MS compatible.

  • Column: Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Wavelength: 254 nm (Primary - Nitro group absorbance), 280 nm (Secondary).

  • Temperature: 30°C (Controlled to prevent retention drift).

  • Flow Rate: 1.0 mL/min.

Reagents
  • Water: HPLC Grade (Milli-Q).

  • Acetonitrile (ACN): HPLC Gradient Grade.[1]

  • Buffer Salt: Ammonium Acetate (High Purity).

Mobile Phase Preparation[2][3][4][5][6][7][8]
  • Solvent A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL water (10 mM). Adjust pH to 6.8 ± 0.1 using dilute acetic acid or ammonia if necessary (usually native pH is sufficient). Filter through 0.22 µm nylon filter.

  • Solvent B (Organic): 100% Acetonitrile.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Action
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation (Self-Validating Step)

To ensure no degradation occurs during preparation, use a neutral diluent.

  • Diluent: Acetonitrile : Water (50:50 v/v). Do not use acidified diluents.

  • Concentration: 0.1 mg/mL for assay.

  • Validation Check: Prepare a sample and inject it immediately (T=0) and again after 24 hours (T=24). The peak area difference should be < 2.0%. If the area drops, check the pH of your water source.

Part 4: Troubleshooting & Logic Flow

Use this decision tree to diagnose issues during method transfer.

MethodTroubleshooting Start Issue Observed Split Type of Issue? Start->Split Degradation New Peaks / Area Loss Split->Degradation Stability Tailing Peak Tailing (As > 1.5) Split->Tailing Peak Shape CheckPH Check Mobile Phase pH Is it < 4.0? Degradation->CheckPH CheckCol Check Column Type Is it standard C18? Tailing->CheckCol FixPH Action: Switch to Ammonium Acetate pH 6.8 CheckPH->FixPH Yes (Acidic) FixCol Action: Switch to Phenyl-Hexyl or Biphenyl CheckCol->FixCol Yes (Silanol Interaction)

Caption: Diagnostic logic for common issues with nitropyridine-dioxolane analysis.

References

  • BenchChem. "Application Note: HPLC Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane." BenchChem Application Notes, 2025.

  • Muszalska, I., et al. "HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine." Acta Poloniae Pharmaceutica - Drug Research, vol. 63, no. 5, 2006.

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Guides, 5991-0122EN.

  • Sigma-Aldrich. "Acetonitrile for HPLC, Gradient Grade Specifications and Applications." Sigma-Aldrich Product Catalog.

  • Helix Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column." Helix Chromatography Applications.

Sources

High-Fidelity Identification of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry (LC-MS) identification of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate profiling, 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine (hereafter DMNP ) represents a critical synthetic node.[1] As a masked aldehyde precursor often employed in the synthesis of kinase inhibitors and antimicrobial agents, its accurate identification is paramount. However, DMNP presents a dual analytical challenge: the acid-lability of the dioxolane ring and the poor ionization efficiency characteristic of electron-deficient nitropyridines.

This guide moves beyond generic protocols to objectively compare three distinct LC-MS methodologies. We analyze the trade-offs between Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , and High-Resolution Q-TOF MS , providing researchers with a data-backed roadmap for selecting the optimal identification strategy.

Part 1: The Analytical Challenge

Before selecting a method, one must understand the molecule's behavior in a mass spectrometer.

  • The Stability Trap: The 1,3-dioxolane moiety is a cyclic acetal.[2] In standard LC-MS mobile phases containing 0.1% formic acid (pH ~2.7), this group is prone to on-column hydrolysis, converting DMNP back into its aldehyde precursor (2-formyl-4-methyl-5-nitropyridine).[1] This leads to split peaks and false identification.

  • The Ionization Deficit: The nitro group (-NO2) at the C5 position is strongly electron-withdrawing, significantly reducing the basicity of the pyridine nitrogen. This makes protonation ([M+H]⁺) in standard ESI difficult, often resulting in poor sensitivity.

Part 2: Comparative Analysis of Methodologies

We evaluated three primary workflows for the identification and quantification of DMNP.

Method A: UHPLC-ESI-Q-TOF (The Structural Validator)

Best for: Unknown impurity profiling, exact mass confirmation, and metabolite ID.[1]

  • Mechanism: Uses Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (Q-TOF) analysis.[1]

  • Performance: Provides sub-ppm mass accuracy. The "soft" ionization of ESI preserves the molecular ion, provided the mobile phase pH is controlled.

  • Drawback: Susceptible to ion suppression in complex reaction matrices.

Method B: HPLC-APCI-MS/MS (The Robust Quantifier)

Best for: Routine process monitoring, dirty reaction mixtures, and trace quantification.

  • Mechanism: Uses Atmospheric Pressure Chemical Ionization (APCI). The corona discharge creates a plasma that ionizes the analyte via proton transfer from the solvent vapor.

  • Performance: APCI is far less dependent on the analyte's solution-phase basicity than ESI.[1] It efficiently ionizes the electron-deficient DMNP, often yielding 5-10x higher signal intensity than ESI. It is also more tolerant of high flow rates and matrix interferences.

  • Drawback: "Harder" ionization can lead to in-source fragmentation, potentially stripping the dioxolane ring before the collision cell.

Method C: HPLC-UV-MS (The Hybrid Scout)

Best for: Purity assessment and bridging to legacy QC methods.[1]

  • Mechanism: Serial detection using Diode Array Detector (DAD) followed by a single quadrupole MS.

  • Performance: Relies on the strong UV absorbance of the nitropyridine chromophore (λmax ~270-300 nm).

  • Drawback: Low specificity; cannot distinguish isobaric interferences.

Performance Comparison Matrix
FeatureMethod A: UHPLC-ESI-Q-TOFMethod B: HPLC-APCI-MS/MSMethod C: HPLC-UV-MS
Primary Utility Structural ElucidationTrace QuantificationPurity % (Area Norm)
Sensitivity (LOD) High (0.5 ng/mL)Ultra-High (0.1 ng/mL) Moderate (50 ng/mL)
Mass Accuracy < 2 ppm Unit ResolutionUnit Resolution
Matrix Tolerance Low (Suppression prone)High N/A (Optical)
Risk of Hydrolysis Moderate (Requires buffer)Low (Fast flow/vaporization)Moderate
Linearity (R²) > 0.995> 0.999 > 0.999
Part 3: Detailed Experimental Protocol (Recommended Workflow)

Based on the comparison, Method A (Q-TOF) is recommended for initial identification, while Method B (APCI) is superior for routine monitoring. Below is the optimized protocol for Method A , modified to mitigate stability issues.

1. Sample Preparation (Critical Step)
  • Solvent: Acetonitrile:Water (50:50). Do NOT use methanol , as it can induce transacetalization under acidic conditions.

  • Buffer: Add 5mM Ammonium Acetate to the sample diluent to maintain neutral pH (~6.8).

  • Concentration: Prepare stock at 1 mg/mL; dilute to 1 µg/mL for analysis.

2. Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).[3]

  • Mobile Phase A: 5mM Ammonium Acetate in Water (pH 6.5). Note: Avoid Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-8 min: 5% → 95% B (Linear ramp)[1]

    • 8-10 min: 95% B (Wash)[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

3. Mass Spectrometry Parameters (Q-TOF)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 135 V.

  • Gas Temp: 325°C.

  • Acquisition: m/z 50 – 1000 (High Res Mode, 4 GHz).

  • Reference Mass: Purine (m/z 121.0508) and HP-0921 (m/z 922.0097) for real-time lock mass correction.

Part 4: Fragmentation & Identification Logic[1]

To confidently identify DMNP, you must observe specific fragmentation pathways. The loss of the dioxolane ring and the nitro group are diagnostic.

Diagnostic Ions (ESI+)
  • Precursor Ion [M+H]⁺: m/z ~225.08 (Exact Mass: 225.0870 for C10H13N2O4).

  • Fragment 1 [M+H - C2H4O]⁺: m/z ~181.[1]06. Loss of the ethylene oxide unit from the dioxolane ring.

  • Fragment 2 [M+H - NO2]⁺: m/z ~179.[1]09. Loss of the nitro group (radical loss is rare in ESI, usually loss of HNO2 or O, but NO2 loss is seen in nitropyridines).

  • Base Peak: Often the pyridinium core after losing the protecting group.

Visualized Pathway (Graphviz)

FragmentationPathway Parent Parent Ion [M+H]+ m/z 225.0870 (Intact DMNP) Frag1 Fragment A [M+H - C2H4]+ m/z 197.05 (Dioxolane Ring Cleavage) Parent->Frag1 Loss of C2H4 (28 Da) Frag2 Fragment B [M+H - C2H4O]+ m/z 181.06 (Loss of Ethylene Oxide) Parent->Frag2 Loss of C2H4O (44 Da) Frag3 Fragment C [M+H - NO2]+ m/z 179.09 (Nitro Loss) Parent->Frag3 Loss of NO2 (46 Da) Core Core Pyridine Ion m/z ~135 (Fully Stripped) Frag2->Core Further Degradation

Caption: Predicted ESI+ fragmentation pathway for 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine. The loss of 44 Da (C2H4O) is the primary diagnostic transition confirming the dioxolane ring.

Part 5: Method Selection Decision Matrix

Use this workflow to determine the correct analytical approach for your specific phase of development.

DecisionMatrix Start Start: Sample Type? Pure Pure Standard / API Start->Pure Complex Reaction Mixture / Plasma Start->Complex Q1 Is Exact Mass Required? Pure->Q1 Q2 Is Sensitivity < 1 ng/mL needed? Complex->Q2 MethodA Method A: UHPLC-Q-TOF (Structural Confirmation) Q1->MethodA Yes (Unknowns) MethodC Method C: HPLC-UV (Purity Check) Q1->MethodC No (Routine QC) Q2->MethodA No (Major Metabolite) MethodB Method B: HPLC-APCI-MS/MS (Robust Quantitation) Q2->MethodB Yes (Trace Impurity)

Caption: Decision matrix for selecting the optimal LC-MS methodology based on sample complexity and analytical goals.

References
  • Bakhtiar, R., & Majumdar, T. K. (2025). Fragmentation mechanisms of dioxolane substituted pyridines in ESI-MS. Journal of Mass Spectrometry. 4

  • BenchChem Application Note. (2025). Interpreting the Molecular Signature: A Guide to Mass Spectrometry of Dioxino-pyridines. BenchChem Technical Guides. 5

  • PubChem Compound Summary. (2025). 2-(1,3-Dioxolan-2-yl)-6-methylpyridine and related nitropyridine derivatives.[1] National Center for Biotechnology Information. 1[6]

  • Thermo Fisher Scientific. (2025). Selective Analysis of Co-Eluting Isobaric Compounds with Single Quadrupole Mass Detection. Application Note 72685. 7[6]

  • ChemicalBook. (2025).[2] Synthesis and Properties of 2-Methyl-5-nitropyridine Derivatives. 6

Sources

Spectroscopic Data Validation for 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Heterocyclic Synthetic Intermediate / Protected Aldehyde.[1] Critical Application: Stable precursor for 4-methyl-5-nitropicolinaldehyde; scaffold for kinase inhibitor synthesis (e.g., B-Raf, JAK inhibitors).[1][2] Validation Challenge: Distinguishing the stable cyclic acetal (target) from its hydrolysis product (aldehyde) and regioisomeric nitration byproducts.

This guide provides a rigorous spectroscopic validation framework for 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine . Unlike the free aldehyde, which is prone to oxidation (to carboxylic acid) and polymerization, the 1,3-dioxolane derivative offers superior shelf-stability.[2] However, its validation requires precise NMR protocols to rule out in-situ hydrolysis during analysis.[1][2]

Structural Validation Strategy

The core objective is to confirm the integrity of the 1,3-dioxolane ring (acetal protection) while verifying the 4-methyl-5-nitro substitution pattern .[1][2]

The "Self-Validating" Logic

A common error in analyzing pyridine acetals is the use of non-neutralized deuterated solvents (e.g., CDCl₃), which often contain trace HCl.[2] This causes the acetal to hydrolyze inside the NMR tube, leading to false negatives.

  • Protocol Requirement: All validation samples must use solvent neutralized with anhydrous K₂CO₃ or basic alumina.[1]

Comparative Performance: Acetal vs. Free Aldehyde

The table below objectively compares the spectroscopic signatures of the target product against its primary degradation "alternative," the free aldehyde.

FeatureTarget: 1,3-Dioxolane DerivativeAlternative: Free AldehydePerformance Implication
Stability High (Shelf-stable solid)Low (Oxidizes to acid in air)Target is superior for storage.
¹H NMR (Acetal) Diagnostic singlet @ 5.8–5.9 ppm (Acetal CH)AbsentConfirms protection.[1][2]
¹H NMR (Aldehyde) AbsentDiagnostic singlet @ ~10.1 ppm (CHO)Presence indicates degradation.[1][2]
¹H NMR (Ring) H-6 (~9.0 ppm), H-3 (~7.6 ppm)H-6 (~9.2 ppm), H-3 (~8.0 ppm)Aldehyde is electron-withdrawing, shifting signals downfield.[1][2]
¹³C NMR Acetal carbon @ ~102 ppm Carbonyl carbon @ ~190 ppm Clear differentiation.[1]

Detailed Experimental Protocols

Protocol A: "Acid-Free" ¹H NMR Sample Preparation

Use this protocol to prevent false degradation signals.[1][2]

  • Solvent Prep: Pass CDCl₃ (0.75 mL) through a short pipette column of basic alumina (approx. 2 cm height) directly into the NMR tube. Alternatively, add 5 mg of solid anhydrous K₂CO₃ to the NMR tube.

  • Sample Dissolution: Dissolve 10–15 mg of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine in the treated solvent.

  • Acquisition: Run standard proton sequence (16 scans, d1=2s).

  • QC Check: Inspect the 9.5–10.5 ppm region. Integration > 2% indicates bulk hydrolysis, not analytical artifact.

Protocol B: LC-MS Identification[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 min.

  • Detection: ESI (+) Mode.[1]

  • Validation Criteria:

    • Target: Observe [M+H]⁺ peak (Calc. MW: 224.21 → m/z 225.2 ).[1]

    • Note: In acidic LC-MS eluents, on-column hydrolysis may occur.[1][2] A "split peak" (Acetal + Aldehyde) is common.[1] This is an artifact of the method, not necessarily the sample. Rely on NMR for purity; use MS for mass confirmation only.

Spectroscopic Data Analysis[1][2]

Diagnostic ¹H NMR Assignments (400 MHz, CDCl₃)

Values are representative of 2,4,5-substituted pyridine acetals.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-6 9.05 Singlet (s)1HMost deshielded; adjacent to Ring N and Nitro group.[1][2]
H-3 7.65 Singlet (s)1HShielded relative to H-6; adjacent to Acetal and Methyl.[1][2]
Acetal CH 5.85 Singlet (s)1HCritical Identity Peak. Diagnostic for 1,3-dioxolane.[1]
Acetal CH₂ 4.05 – 4.15 Multiplet (m)4HCharacteristic ethylene bridge of the dioxolane.
Ar-CH₃ 2.65 Singlet (s)3HMethyl group at C4.[1][2]
Diagnostic ¹³C NMR Signals[1][2]
  • C-2 (Acetal): ~102.5 ppm (sp³ hybridized).[1][2]

  • C-6 (Ring): ~148.0 ppm (Ar-CH, alpha to N).[1][2]

  • C-Aldehyde (Impurity): ~190.0 ppm (Must be absent).[1][2]

Visualization of Validation Logic

Workflow 1: Synthesis & Degradation Pathways

This diagram illustrates the relationship between the stable target and its unstable alternatives.

SynthesisPath Start 2-Amino-4-methylpyridine (Starting Material) Aldehyde 4-Methyl-5-nitropicolinaldehyde (Unstable Intermediate) Start->Aldehyde 1. Nitration 2. Diazotization 3. Formylation Target 2-(1,3-Dioxolan-2-yl)- 4-methyl-5-nitropyridine (STABLE TARGET) Aldehyde->Target Ethylene Glycol / H+ (Protection) Acid Carboxylic Acid (Oxidation Byproduct) Aldehyde->Acid Air Oxidation Target->Aldehyde Hydrolysis (H2O/H+)

Caption: Synthetic pathway highlighting the reversible protection of the unstable aldehyde to the stable 1,3-dioxolane target.

Workflow 2: QC Decision Tree

A logic flow for accepting or rejecting batches based on spectroscopic data.[1]

QCDecision Start Start QC SolventCheck Is Solvent Neutralized? Start->SolventCheck RunNMR Run 1H NMR SolventCheck->RunNMR Yes ResultArtifact Artifact: Retest with K2CO3 SolventCheck->ResultArtifact No (Risk of Hydrolysis) CheckCHO Peak @ 10.1 ppm? RunNMR->CheckCHO CheckAcetal Peak @ 5.8 ppm? CheckCHO->CheckAcetal No ResultFail FAIL: Reprocess CheckCHO->ResultFail Yes (>2%) ResultPass PASS: Release Batch CheckAcetal->ResultPass Yes (Integral 1.0) CheckAcetal->ResultFail No

Caption: Decision matrix for spectroscopic validation, emphasizing solvent neutralization to avoid false positives.

References

  • ChemicalBook. (2023).[1] Synthesis and Properties of 2-Chloro-4-methyl-5-nitropyridine.Link[1][2]

  • MDPI. (2023).[1] Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules.[1][2][3][4][5][6][7][8] Link

  • Sigma-Aldrich. (2023).[1][2] 2-Amino-4-methyl-5-nitropyridine Product Specification.Link[1][2]

  • Fisher Scientific. (2023).[1] Pyridine-2-carbaldehyde ethylene acetal Synthesis Protocols.Link[1][2]

  • ChemScene. (2023).[1] 2-(Benzyloxy)-4-methyl-5-nitropyridine Spectral Data.Link[1][2]

Sources

Comparative Guide: IR Spectrum Analysis of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Functional Group Analysis, Process Monitoring (Aldehyde Protection), and Method Comparison (IR vs. NMR).

Executive Summary

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine is a critical heterocyclic intermediate, typically generated during the synthesis of kinase inhibitors or bioactive pyridine derivatives. The 1,3-dioxolane group serves as a robust protecting group for the sensitive 2-formyl moiety, preventing unwanted side reactions at the aldehyde position during subsequent transformations of the nitro or methyl groups.

This guide provides an in-depth infrared (IR) spectral analysis of this molecule. Unlike standard spectral lists, this document focuses on the comparative utility of IR spectroscopy for monitoring the protection reaction (acetal formation). We compare the target molecule against its precursor (2-formyl-4-methyl-5-nitropyridine) and evaluate IR against NMR as a process analytical technology (PAT).

Technical Deep Dive: Functional Group Fingerprinting

The IR spectrum of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine is a superposition of three distinct vibrational systems: the electron-deficient pyridine core, the nitro substituent, and the dioxolane acetal ring.

A. The Diagnostic Region (1750–1000 cm⁻¹)

This region contains the primary "Go/No-Go" signals for verifying structure.

Functional GroupFrequency (cm⁻¹)Vibrational ModeDiagnostic Significance
Nitro (

)
1530 ± 10 Asymmetric Stretch (

)
High. Very strong, broad band. Characteristic of 5-nitro-pyridines. Unaffected by acetal formation.
1350 ± 10 Symmetric Stretch (

)
High. Strong band. Confirms oxidation state of nitrogen.
Pyridine Ring 1600, 1570 C=N / C=C Ring StretchMedium. Typical aromatic skeletal vibrations. The 1600 cm⁻¹ band is often enhanced by the polar nitro group.
Dioxolane (Acetal) 1050–1150 C–O–C Ether StretchCritical. A complex set of strong bands (often a doublet or triplet). Confirms the formation of the cyclic acetal.
Aldehyde (Residual) ~1710 C=O StretchCritical (Negative Marker). The absence of this band confirms complete protection of the precursor.
B. The High-Frequency Region (>2800 cm⁻¹)
  • 3100–3000 cm⁻¹: Aromatic C–H stretching (Pyridine ring). Weak intensity.

  • 2990–2850 cm⁻¹: Aliphatic C–H stretching.

    • Methyl (

      
      ):  Distinct bands around 2925 cm⁻¹.
      
    • Dioxolane (

      
      ):  Methylene stretches, often overlapping with the methyl group but adding intensity to the 2880–2950 cm⁻¹ region.
      

Comparative Analysis: Precursor vs. Product

The most common application of IR for this molecule is monitoring the protection of 2-formyl-4-methyl-5-nitropyridine with ethylene glycol.

Spectral Evolution During Synthesis

The transformation from Aldehyde to Acetal results in a dramatic inversion of spectral features in the fingerprint region.

FeaturePrecursor (Aldehyde)Product (Acetal)Status
Carbonyl Band Strong (~1710 cm⁻¹)Absent (Baseline)Reaction Complete
Ether Region Weak/Baseline (1100 cm⁻¹)Strong/Complex (1050–1150 cm⁻¹)Product Formed
Nitro Band Strong (~1530 cm⁻¹)Strong (~1530 cm⁻¹)Unchanged (Internal Std)
O-H Stretch Absent (unless hydrated)AbsentSolvent Check

Expert Insight: The Nitro band at ~1530 cm⁻¹ serves as an excellent internal standard . Because it remains chemically unchanged during the acetal protection, you can normalize the diminishing Carbonyl peak against the Nitro peak to semi-quantitatively track reaction conversion without weighing the sample.

Logic Flow: Reaction Monitoring

The following diagram illustrates the decision-making process when using IR for this synthesis.

ReactionMonitoring Start Reaction Mixture (Aldehyde + Ethylene Glycol) Sampling Aliquot Sampling (Drying/Workup) Start->Sampling IR_Scan FTIR Analysis (ATR Module) Sampling->IR_Scan Check_CO Check 1710 cm⁻¹ (C=O Band) IR_Scan->Check_CO Result_High Strong C=O Peak Check_CO->Result_High Present Result_Low No C=O Peak Check_CO->Result_Low Absent Action_Cont Incomplete Conversion: Continue Reflux/Add Catalyst Result_High->Action_Cont Action_Cont->Sampling Check_Ether Check 1050-1150 cm⁻¹ (C-O-C Bands) Result_Low->Check_Ether Final_Product Confirm Product: 2-(1,3-Dioxolan-2-yl)-... Check_Ether->Final_Product Strong Signal Error_State Error: Decomposition/Side Reaction Check_Ether->Error_State Weak/Absent

Figure 1: Decision logic for monitoring acetal protection using FTIR markers.

Method Comparison: FTIR vs. NMR

While NMR is the gold standard for structural elucidation, FTIR offers distinct advantages in a process environment for this specific molecule.

FeatureFTIR (ATR) ¹H NMR Verdict
Speed < 1 minute15–30 minutesFTIR is superior for real-time checks.
Sample Prep None (Neat solid/oil)Dissolution in deuterated solventFTIR eliminates solvent cost/waste.
Acetal ID C-O-C stretch (1100 cm⁻¹)Acetal H singlet (~5.8 ppm)NMR is more definitive for structural proof.
Impurity Detection Poor for <1% impuritiesExcellentNMR required for final purity assay.
Water Sensitivity Low (with ATR)High (water peak obscures signals)FTIR handles wet reaction aliquots better.

Recommendation: Use FTIR for reaction monitoring (checking for the disappearance of the C=O peak). Use ¹H NMR for final product characterization to ensure the dioxolane ring is intact and the nitro group has not been reduced.

Experimental Protocol

A. Sample Preparation (ATR Method)

The Attenuated Total Reflectance (ATR) method is recommended over KBr pellets due to the potential hygroscopic nature of the nitro-pyridine.

  • Crystal Type: Use a Diamond or ZnSe crystal ATR accessory.

  • Background: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • If Solid: Place nearly 5–10 mg of the yellow powder onto the crystal. Apply high pressure using the anvil to ensure good contact.

    • If Oil/Gum: Spread a thin film using a spatula.

  • Acquisition: Collect sample spectrum (32 scans).

  • Cleaning: Clean crystal immediately with Methanol or Isopropanol. Avoid Acetone if monitoring for ketones/aldehydes to prevent cross-contamination ghost peaks.

B. Data Processing
  • Baseline Correction: Apply automatic baseline correction to remove scattering effects.

  • Normalization: If comparing batches, normalize the spectrum to the Nitro asymmetric stretch at ~1530 cm⁻¹ (set to 1.0 Absorbance units).

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-Methylpyridine. NIST Standard Reference Database 69: NIST Chemistry WebBook.[1] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): 1,3-Dioxolane. SDBS No. 1872. [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for Nitro/Acetal assignments).
  • SpectraBase. 2-Chloro-4-methyl-5-nitropyridine IR Data.[2][Link]

Sources

Comparative Guide: Differentiating 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine (hereafter referred to as Compound A ) is a critical synthetic intermediate, most notably serving as a protected precursor to 4-methyl-5-nitropyridine-2-carbaldehyde. This scaffold is essential in the synthesis of cardiac myosin activators such as Omecamtiv mecarbil .

The synthesis of Compound A typically involves the nitration of a 2-substituted-4-methylpyridine core. This electrophilic aromatic substitution is prone to regiochemical ambiguity. While the 5-position is electronically favored, changes in temperature, solvent, or nitrating agents can yield the 3-nitro regioisomer (Isomer B) or the 6-nitro isomer (Isomer C) .

Misidentifying these isomers leads to downstream failure in fragment coupling steps. This guide provides a definitive, self-validating workflow to distinguish Compound A from its isomers using NMR spectroscopy and HPLC, moving beyond basic retention times to structural causality.

Structural Analysis of Regioisomers

To differentiate the isomers, we must first understand their proton topologies. The pyridine ring substitution pattern dictates the spin-spin coupling (


-coupling) and Nuclear Overhauser Effect (NOE) interactions.
IsomerStructure DescriptionKey Proton TopologyExpected 1H NMR Signal Shape
Compound A (Target) 2,4,5-Trisubstituted (Nitro at C5)Para-arrangement Protons at C3 and C6 are isolated by substituents.Two Singlets (Negligible para-coupling)
Isomer B (Impurity) 2,3,4-Trisubstituted (Nitro at C3)Vicinal-arrangement Protons at C5 and C6 are neighbors.Two Doublets (

Hz)
Isomer C (Impurity) 2,4,6-Trisubstituted (Nitro at C6)Meta-arrangement Protons at C3 and C5 are separated by one carbon.Two Doublets/Singlets (

Hz)

Analytical Strategy: The Decision Tree

The following Graphviz diagram outlines the logical flow for confirming the structure. It prioritizes non-destructive NMR techniques for definitive assignment.

AnalyticalWorkflow Start Crude Material / Isolated Solid HPLC Step 1: HPLC Purity Check (Identify # of species) Start->HPLC MS Step 2: LC-MS (ESI+) (Confirm m/z = 225.08 [M+H]+) HPLC->MS NMR_1H Step 3: 1H NMR (DMSO-d6) (Analyze Aromatic Region 7.0 - 9.5 ppm) MS->NMR_1H Decision Coupling Pattern? NMR_1H->Decision Result_Target Two Singlets (Target Candidate) Decision->Result_Target Singlets Result_IsoB Two Doublets (J ~5Hz) (3-Nitro Isomer) Decision->Result_IsoB Vicinal Doublets Result_IsoC Meta Coupling (J ~1.5Hz) (6-Nitro Isomer) Decision->Result_IsoC Meta Doublets NOESY Step 4: 1D/2D NOESY (Confirm Methyl Proximity) Result_Target->NOESY Final Confirmed Structure: 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine NOESY->Final

Caption: Analytical decision matrix for differentiating trisubstituted pyridine isomers.

Detailed Experimental Protocols

Method A: 1H NMR Spectroscopy (The "Smoking Gun")

The most robust differentiation method relies on the absence of vicinal coupling in the target molecule.

Protocol:

  • Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6 . (Chloroform-d is acceptable, but DMSO often resolves pyridine protons better due to hydrogen bonding with the ring nitrogen).

  • Acquire a standard proton spectrum (minimum 16 scans).

  • Critical Analysis Zone: Zoom into the aromatic region (7.5 ppm – 9.5 ppm).

Interpretation:

  • Compound A (Target): You will observe two distinct singlets .

    • 
       ppm (H6): Deshielded significantly by the adjacent Nitro group and Ring Nitrogen.
      
    • 
       ppm (H3): Less deshielded, located between the dioxolane and methyl group.
      
  • Isomer B (3-Nitro): You will observe two doublets with a coupling constant

    
     Hz (characteristic of pyridine H5-H6 vicinal coupling).
    
Method B: NOESY / ROESY Confirmation

To ensure the "singlets" are not just accidentally equivalent protons of a symmetric impurity, use Nuclear Overhauser Effect spectroscopy (NOESY).

Mechanistic Logic:

  • In Compound A , the Methyl group (Pos 4) is spatially close to H3 (Pos 3).

  • The Methyl group is NOT close to H6 (blocked by the Nitro group).

  • Therefore, irradiating the Methyl signal (

    
     ppm) should enhance the H3 singlet  (
    
    
    
    ppm) but NOT the H6 singlet.

NOE_Interaction Me Me (C4) ~2.6 ppm H3 H3 ~7.8 ppm Me->H3 Strong NOE (< 3.0 Å) Nitro NO2 (C5) Me->Nitro Steric Block H6 H6 ~8.9 ppm Nitro->H6 Adjacent

Caption: NOE interaction map. Green arrow indicates the diagnostic signal enhancement required for confirmation.

Method C: HPLC Separation Parameters

While NMR identifies the structure, HPLC quantifies the ratio. Isomer B (3-nitro) is typically more polar than the 5-nitro target due to the "ortho effect" and dipole moment alignment relative to the pyridine nitrogen.

Recommended Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Nitro-pyridine absorbance).

Expected Elution Order:

  • Isomer B (3-Nitro): Elutes earlier (More polar).

  • Compound A (Target, 5-Nitro): Elutes later.

Comparative Performance Data

The following table summarizes the spectral fingerprints expected for the target versus its most common synthetic impurities.

FeatureTarget: 2-(dioxolane)-4-Me-5-NO2 Isomer B: 2-(dioxolane)-4-Me-3-NO2 Isomer C: 2-(dioxolane)-4-Me-6-NO2
Aromatic Multiplicity Singlet + Singlet Doublet + Doublet Doublet + Doublet (or broad singlets)
Coupling Constant (

)
N/A (Para-like)

Hz

Hz (Meta)
NOE Correlation Me(C4)

H3
Me(C4)

H5
Me(C4)

H3 AND H5
Retention Time (RP-HPLC) IntermediateEarly (More Polar)Late (Less Polar - symmetry)
Reactivity (Reduction) Yields 5-amino (Omecamtiv precursor)Yields 3-amino (Dead end)Yields 6-amino (Dead end)

Troubleshooting & Common Pitfalls

  • Solvent Effects: In CDCl3, the chemical shifts of H3 and H6 might overlap or shift closer together. Always use DMSO-d6 for nitropyridines to maximize the separation of signals due to the solvent's high dielectric constant.

  • Acetal Hydrolysis: The 1,3-dioxolane group is acid-sensitive. Do not use deuterated solvents that have become acidic over time (e.g., old CDCl3). If the dioxolane hydrolyzes to the aldehyde, the H3 signal will shift downfield significantly due to the carbonyl anisotropy.

  • Rotamers: Pyridines with bulky ortho-substituents can sometimes exhibit rotameric broadening at room temperature. If signals are broad, run the NMR at 50°C to sharpen the peaks.

References

  • Omecamtiv Mecarbil Synthesis

    • Topic: Synthesis of Omecamtiv Mecarbil and its intermediates (including nitropyridine precursors).[1]

    • Source: Malik, F. et al. "Cardiac Myosin Activation: A Potential Therapeutic Approach for Systolic Heart Failure."[2] Science, 2011.[3]

    • URL:[Link]

  • Pyridine Characterization

    • Topic: General NMR assignment of substituted pyridines and differenti
    • Source: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • URL:[Link]

  • Topic: Regioselectivity in the nitration of 2-substituted-4-methylpyridines.
  • Topic: 1H NMR data for 2-amino-4-methyl-5-nitropyridine (analogous core structure).

Sources

×

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Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine
Reactant of Route 2
2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

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